Product packaging for Boron trifluoride diethyl etherate(Cat. No.:)

Boron trifluoride diethyl etherate

Cat. No.: B1207090
M. Wt: 141.93 g/mol
InChI Key: KZMGYPLQYOPHEL-UHFFFAOYSA-N
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Description

Historical Trajectory and Contemporary Significance of Lewis Acid Catalysis in Organic Synthesis

The concept of a Lewis acid, defined as a chemical species capable of accepting an electron pair, was introduced by Gilbert N. Lewis in 1923, expanding the traditional definitions of acids. numberanalytics.com The application of Lewis acids as catalysts in organic reactions dates back to the early 20th century, with the use of aluminum chloride (AlCl₃) in Friedel-Crafts reactions being a pioneering example. numberanalytics.com These early discoveries opened the door to a new realm of chemical reactivity.

Over the decades, the field has evolved dramatically from employing simple, readily available compounds like AlCl₃, boron trifluoride (BF₃), tin chloride (SnCl₄), and titanium tetrachloride (TiCl₄) to developing sophisticated catalysts with tailored ligands for specific applications. wikipedia.org This progression has allowed for remarkable improvements in reaction rates, regioselectivity, and stereoselectivity. wikipedia.org Today, Lewis acid catalysis is an indispensable tool in modern organic synthesis, facilitating a vast array of transformations including the formation of carbon-carbon and carbon-heteroatom bonds, molecular rearrangements, and cyclizations. numberanalytics.com Its impact is profound, underpinning the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

The Unique Contributions of Boron-Based Lewis Acids

Among the diverse families of Lewis acids, boron-based compounds occupy a special position. Their catalytic prowess stems from the inherent electronic properties of the boron atom. Trivalent boron compounds are classic Lewis acids due to a vacant p-orbital, which makes them highly electrophilic and eager to accept electrons from donor molecules. mdpi.comoaepublish.com This fundamental characteristic allows them to activate a wide range of substrates. mdpi.com

Boron-based Lewis acids are particularly effective at coordinating with lone-pair-bearing heteroatoms like oxygen, nitrogen, and halogens, thereby activating the substrate for subsequent reactions. wikipedia.org They excel in promoting various defunctionalization reactions and the incorporation of functional groups. mdpi.com Unlike many transition-metal catalysts, which can be costly or toxic, boron-based catalysts have emerged as powerful, often more sustainable alternatives for cleaving carbon-heteroatom bonds. rsc.org The versatility of organoboron acids, which are typically stable and soluble in organic solvents, allows them to catalyze a wide spectrum of reactions, including dehydrations, acylations, and cycloadditions, often with unique chemoselectivity that can simplify complex synthetic strategies. nih.gov

Genesis and Evolution of Boron Trifluoride Diethyl Etherate (BF₃•OEt₂) as a Foundational Catalytic Reagent

While gaseous boron trifluoride (BF₃) is a powerful Lewis acid, its use is hampered by the challenges of handling a toxic and corrosive gas. The development of this compound, BF₃•O(C₂H₅)₂, was a direct solution to this problem. heyigasglobal.com It is a stable coordination complex formed between BF₃ and diethyl ether, where the ether's oxygen atom donates a pair of electrons to the boron atom's empty orbital. chemicalbook.comnih.gov

This complexation results in a colorless, fuming liquid that is far more convenient and manageable to handle in a laboratory setting than its gaseous counterpart. heyigasglobal.comchemicalbook.com BF₃•OEt₂ serves as a readily available source of BF₃, releasing it as needed for a reaction. chemicalbook.comsigmaaldrich.com It was traditionally used as a catalyst for a wide range of organic reactions, including acetylation, alkylation, polymerization, dehydration, and condensation reactions. chemicalbook.comnih.gov Its broad applicability and ease of use have cemented its status as a staple reagent, indispensable for both laboratory research and larger-scale industrial processes where a strong Lewis acid is required. heyigasglobal.com

Detailed Research Findings

This compound is a versatile reagent that catalyzes a wide array of chemical transformations. Its effectiveness as a Lewis acid allows it to activate electrophiles and facilitate reactions that would otherwise be slow or not occur at all. heyigasglobal.com

Key applications include:

Alkylation and Glycosylation: Crucial for synthesizing pharmaceuticals and complex carbohydrates. heyigasglobal.com

Rearrangements and Cyclizations: Enables significant modifications to molecular structures. heyigasglobal.commedcraveonline.com

Carbonyl and Epoxide Chemistry: Promotes the ring-opening of epoxides and activates carbonyl groups for nucleophilic attack. heyigasglobal.commedcraveonline.com

Condensation and Polymerization Reactions: Used in the formation of esters and as a curing agent for epoxy resins. chemicalbook.comfishersci.se

The compound features a tetrahedral boron atom coordinated to the diethyl ether ligand. chemicalbook.com It is highly sensitive to moisture and reacts with water to release flammable diethyl ether and corrosive boron trifluoride hydrates. chemicalbook.com

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula BF₃·O(C₂H₅)₂
Molecular Weight 141.93 g/mol
Appearance Colorless to light yellow fuming liquid
CAS Number 109-63-7
Density 1.15 g/mL
Boiling Point 126-129 °C
Melting Point -58 °C
Vapor Pressure 4.2 mmHg (at 20 °C)

Data sourced from multiple references. heyigasglobal.comsigmaaldrich.com

Table 2: Compound Names Mentioned in this Article

Compound Name Chemical Formula
This compound BF₃·O(C₂H₅)₂
Aluminum chloride AlCl₃
Boron trifluoride BF₃
Tin chloride SnCl₄
Titanium tetrachloride TiCl₄

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10BF3O B1207090 Boron trifluoride diethyl etherate

Properties

Molecular Formula

C4H10BF3O

Molecular Weight

141.93 g/mol

IUPAC Name

ethoxyethane;trifluoroborane

InChI

InChI=1S/C4H10O.BF3/c1-3-5-4-2;2-1(3)4/h3-4H2,1-2H3;

InChI Key

KZMGYPLQYOPHEL-UHFFFAOYSA-N

Canonical SMILES

B(F)(F)F.CCOCC

Synonyms

oron trifluoride diethyl etherate
boron trifluoride etherate

Origin of Product

United States

Synthesis, Purification, and Coordination Chemistry of Boron Trifluoride Diethyl Etherate Complexes

Methodologies for the Laboratory and Industrial Preparation of BF₃•OEt₂

The preparation of boron trifluoride diethyl etherate is primarily achieved through the direct reaction of its two constituent components: gaseous boron trifluoride and anhydrous diethyl ether. nih.govthieme-connect.com

For laboratory-scale synthesis, this typically involves passing a stream of pure, gaseous BF₃ into a flask containing cooled, anhydrous diethyl ether under an inert atmosphere. thieme-connect.com The absorption of the gas is an exothermic process, resulting in the formation of the stable liquid complex.

On an industrial scale, the process begins with the production of boron trifluoride gas. A common method involves the reaction of boric acid (H₃BO₃), calcium fluoride (B91410) (CaF₂), and fuming sulfuric acid. chemicalbook.com The generated BF₃ gas is then purified and bubbled through anhydrous diethyl ether to produce the final complex, which can then be isolated. chemicalbook.com The raw material consumption for this process has been reported as approximately 560 kg of boric acid, 1150 kg of calcium fluoride, 4100 kg of fuming sulfuric acid, and 725 kg of diethyl ether per ton of product. chemicalbook.com

Alternative, though less common, methods for producing BF₃ complexes have also been described. These include the reaction of lower trialkyl borates with hydrogen fluoride to generate alcohol complexes of BF₃, which can then be reacted with diethyl ether to form the desired etherate. google.com

Rigorous Purification and Handling Protocols for Research-Grade BF₃•OEt₂

This compound is a colorless fuming liquid, though older or impure samples may appear yellow or brown. wikipedia.orgchemicalbook.com It is highly sensitive to moisture, reacting violently with water to release flammable diethyl ether and corrosive hydrogen fluoride. chemicalbook.commerckmillipore.comnj.gov Its flammable and corrosive nature necessitates strict purification and handling protocols. wikipedia.orgmerckmillipore.com

Purification: For research applications requiring high purity, commercial BF₃•OEt₂ is often purified by distillation. The most common procedure is vacuum distillation from a small amount of calcium hydride (CaH₂), which acts as a drying agent. reddit.comresearchgate.net This removes residual water and other volatile impurities. It is generally advised not to use molecular sieves for drying, as they may react with the complex. reddit.com Commercially available high-purity grades are often labeled as "purified by redistillation". sigmaaldrich.comthomassci.com

Handling Protocols: Due to its hazardous properties, all manipulations of BF₃•OEt₂ must be conducted with rigorous safety measures.

Inert Atmosphere: All work should be performed under a dry, inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture. uga.eduorgsyn.org

Ventilation: Operations must be carried out in a certified chemical fume hood to avoid inhalation of toxic and corrosive fumes. uconn.edu

Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a face shield, a lab coat, and compatible gloves (e.g., nitrile for small quantities) must be worn. uga.eduuconn.edu

Storage: The compound should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, often under refrigeration (2-8°C). sigmaaldrich.comuga.edu It must be stored away from incompatible materials such as water, strong acids and bases, oxidizing agents, and alkali metals. nj.govuconn.edu

Waste: Empty containers retain hazardous residues and must be handled with care. uconn.edu All waste containing BF₃•OEt₂ must be treated as hazardous waste and disposed of according to institutional protocols. uconn.edu

Characterization of BF₃•OEt₂ Adducts and Associated Coordination Geometries

The compound BF₃•OEt₂ is a Lewis acid-base adduct. brainly.com In the complex, the boron atom acts as the Lewis acid and the oxygen atom of diethyl ether acts as the Lewis base. A coordinate covalent bond is formed between the oxygen and boron atoms. askfilo.com

The geometry of the boron atom changes significantly upon complexation. In free BF₃, the boron is sp² hybridized and has a trigonal planar geometry. youtube.com In the BF₃•OEt₂ complex, the boron atom becomes sp³ hybridized and adopts a tetrahedral coordination geometry, bonded to the three fluorine atoms and the ether oxygen. wikipedia.orgaskfilo.comresearchgate.net The ether oxygen is also sp³ hybridized with a bent geometry. askfilo.com

The structure and purity of BF₃•OEt₂ and its adducts with other Lewis bases are routinely characterized by spectroscopic methods, particularly multinuclear NMR spectroscopy. researchgate.netrsc.org

Table 1: Representative NMR Spectroscopic Data for BF₃•OEt₂

NucleusSolventChemical Shift (δ)Multiplicity / CouplingReference
¹HCDCl₃1.44 ppmt, J = 7.1 Hz (CH₃) rsc.org
¹HCDCl₃4.22 ppmq, J = 7.1 Hz (OCH₂) rsc.org
¹³CCDCl₃13.2 ppm rsc.org
¹³CCDCl₃69.8 ppm rsc.org
¹¹BCDCl₃-0.62 ppmbs rsc.org
¹⁹FCDCl₃-152.8 ppmbs rsc.org
t = triplet, q = quartet, bs = broad singlet

In solution, the ether ligand can be displaced by other Lewis bases. For instance, the complex forms adducts with carbonyl compounds like trans-crotonaldehyde, which can be observed by ¹H NMR spectroscopy at low temperatures. rsc.org

Electronic Structure and Lewis Acidity Principles Governing BF₃•OEt₂ Reactivity

The utility of this compound as a reagent stems directly from the electronic structure of boron trifluoride and the nature of the coordinate bond in the complex.

Electronic Structure and Lewis Acidity: Boron trifluoride is a powerful Lewis acid because the central boron atom possesses only six valence electrons, leaving it with an empty p-orbital and an incomplete octet. brainly.comreddit.com This electron deficiency makes it a strong acceptor of electron pairs. brainly.com The diethyl ether molecule acts as a Lewis base, donating a lone pair of electrons from its oxygen atom to the vacant orbital of the boron atom, forming the stable BF₃•OEt₂ adduct. brainly.comreddit.com Upon formation of the coordinate bond, the boron atom acquires a formal negative charge, while the oxygen atom gains a formal positive charge. reddit.com

Governing Principles of Reactivity: The complexation of BF₃ with diethyl ether serves to stabilize the otherwise gaseous and highly reactive Lewis acid, rendering it a manageable liquid. heyigasglobal.com The etherate is not merely a stabilized form of BF₃ but acts as a convenient source of BF₃ in chemical reactions, existing in an equilibrium with free BF₃ and diethyl ether in solution. wikipedia.org

BF₃•OEt₂ + Substrate ⇌ Substrate•BF₃ + OEt₂

The reactivity is governed by the ability of the BF₃ to dissociate from the ether and coordinate to a more basic site on a substrate molecule (e.g., the oxygen of a carbonyl group or an epoxide). reddit.com This coordination activates the substrate towards nucleophilic attack by increasing the electrophilicity of the reaction center. heyigasglobal.com

The strength of the ether coordination is crucial. Diethyl ether is a relatively weak Lewis base, allowing for its ready displacement by most substrates. reddit.com The use of a stronger Lewis basic solvent, such as tetrahydrofuran (B95107) (THF), can be detrimental to reactions as the resulting BF₃•THF complex is more stable, rendering the BF₃ less available to activate the desired substrate. reddit.com The relative Lewis acidity of BF₃ can be quantified and compared to other species, highlighting its effectiveness.

Table 2: Relative Lewis Acidity via ³¹P NMR Shift of Triethylphosphine Oxide Adducts

Lewis Acid³¹P Chemical Shift (δ)Relative AcidityReference
TMS⁺92.8 ppmStrongest rsc.org
H⁺88.1 ppm rsc.org
BF₂OTf84.6 ppm rsc.org
BF₃79.0 ppmWeakest rsc.org
Data reflects the downfield shift of the ³¹P resonance upon complexation, indicating the order of decreasing Lewis acidity.

This principle of ligand exchange and substrate activation is the foundation for the broad application of this compound as a catalyst in a vast array of organic transformations.

Mechanistic Dissection of Bf3•oet2 Mediated Organic Transformations

Fundamental Principles of Lewis Acid Activation by BF3•OEt2

Boron trifluoride diethyl etherate is a coordination complex formed between the Lewis acid boron trifluoride (BF3) and the Lewis base diethyl ether (Et2O). wikipedia.orgbrainly.com In this arrangement, the boron atom is tetrahedral, coordinated to the oxygen atom of the diethyl ether ligand. researchgate.net The compound serves as a convenient and easy-to-handle liquid source of the highly reactive and gaseous boron trifluoride. researchgate.netwikipedia.org

The catalytic activity of BF3•OEt2 is predicated on the reversible dissociation of the complex in solution, which establishes an equilibrium that liberates free BF3. wikipedia.org

BF3•OEt2 ⇌ BF3 + OEt2 wikipedia.org

The liberated BF3 is a potent Lewis acid due to the boron atom possessing an incomplete octet of electrons, making it highly electrophilic and capable of accepting an electron pair from a Lewis base. brainly.comresearchgate.net In a typical catalytic cycle, the BF3 moiety coordinates to an electron-rich functional group on a substrate molecule (a Lewis base), such as an oxygen or nitrogen atom. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. rsc.org For instance, coordination to a carbonyl group polarizes the C=O bond, increasing the positive charge on the carbonyl carbon and activating it for reaction. rsc.org This fundamental principle of Lewis acid activation is the cornerstone of its broad utility in reactions like cyclizations, rearrangements, and additions. sioc-journal.cnrsc.org

Substrate Coordination and Catalyst-Substrate Interaction Dynamics

The crucial first step in BF3•OEt2-mediated catalysis is the coordination of the Lewis acid to the substrate. The versatility of BF3•OEt2 lies in its ability to interact with a diverse range of functional groups, including carbonyls, imines, alcohols, thiols, and epoxides, thereby enhancing their reactivity. rsc.orgmedcraveonline.com

Upon coordination, the geometry and electronic properties of the substrate are significantly perturbed. Spectroscopic studies on related Lewis acid-base complexes, such as those between boron halides and trimethylamine, have shown that while the structure of the base (the substrate) is not radically altered, the geometry of the BF3 moiety changes from planar to pyramidal. scispace.com This structural change is indicative of the formation of a dative bond between the boron and the Lewis basic atom of the substrate. scispace.com

The nature of this interaction is dynamic. For example, in the BF3•OEt2-mediated synthesis of N-substituted 1,2-dihydropyridines, the catalyst first coordinates with the oxophilic carbonyl group of an α,β-unsaturated ketone. rsc.org This activation facilitates a 1,2-addition with an arylacetylene, generating a reactive intermediate that subsequently engages with other reactants. rsc.org Similarly, in Friedel-Crafts cyclizations, BF3 effectively coordinates with and activates a secondary alcohol, promoting the formation of a carbocation intermediate necessary for the ring-closing step. researchgate.net Molecular dynamics simulations and cryogenic electron microscopy studies on analogous enzyme systems reveal that such catalyst-substrate interactions are often transient and highly specific, helping to properly position the substrate for subsequent chemical transformations. nih.govnih.govbiorxiv.org

Kinetic and Thermodynamic Considerations in BF3•OEt2-Catalyzed Reactions

BF3•OEt2 catalysis profoundly influences the kinetics and thermodynamics of organic reactions by lowering the activation energy of the rate-determining step. This is achieved by stabilizing the transition state and/or destabilizing the ground state of the reactants through coordination.

A clear example is the BF3-catalyzed Diels-Alder reaction between methyl acrylate (B77674) and butadiene. smu.edu Computational studies have quantified the catalytic effect, showing a significant reduction in the activation barrier compared to the uncatalyzed reaction. The major effect of the BF3 catalyst is to increase the mutual polarization and charge transfer between the diene and the dienophile. smu.edu This facilitates the approach of the reactants and the necessary rehybridization of the carbon atoms involved in the ring formation, ultimately lowering the activation energy. smu.edu The combined effect of the BF3 catalyst and a polar solvent like water can lower the activation energy by as much as 11.62 kcal/mol compared to the uncatalyzed reaction in the gas phase. smu.edu

Reaction ConditionActivation Energy (Ea) in kcal/mol
Non-catalyzed, Gas Phase (R1ng)20.68
Catalyzed, Gas Phase (R1cg)15.61
Non-catalyzed, Aqueous Solution (R1nw)15.71
Catalyzed, Aqueous Solution (R1cw)9.06
Data sourced from a computational study on the Diels-Alder reaction between methyl acrylate and butadiene. smu.edu

Elucidation of Reaction Pathways and Transition States via Experimental and Computational Approaches

Understanding the intricate pathways of BF3•OEt2-mediated reactions requires a synergistic combination of experimental and computational methods. These approaches provide detailed snapshots of reaction intermediates and transition states, which are often too transient to be observed directly.

Experimental Techniques: Detailed NMR studies are instrumental in characterizing product structures and can sometimes provide evidence for intermediate species. researchgate.netrsc.org In cases where stable crystalline products are formed, single-crystal X-ray diffraction provides unambiguous structural proof. researchgate.netrsc.org Other experimental methods include crossover experiments to probe reaction mechanisms and electrospray ionization mass spectrometry (ESI-MS) to detect key intermediates. researchgate.netrsc.org For example, in the synthesis of schweinfurthins, the optimization of a cascade cyclization was achieved by screening various Lewis acids and reaction conditions, with product yields directly informing the mechanistic efficiency. nih.gov BF3•OEt2 was found to be the most effective Lewis acid for this transformation. nih.gov

TrialLewis AcidTemp (°C)TimeYield of Tricycle 20 (%)
11BF3•OEt2-784 min53
12BF3•OEt2-788 min61
13BF3•OEt2-7816 min64
14BF3•OEt2-7830 min60
15BF3•OEt2-7860 min58
Data from a study on Lewis acid-mediated cyclization of epoxide 19, demonstrating the effectiveness of BF3•OEt2. nih.gov

Computational Approaches: Density Functional Theory (DFT) calculations have become an indispensable tool for mapping potential energy surfaces, calculating the energies of intermediates and transition states, and rationalizing observed product distributions. researchgate.netrsc.orgnih.gov For instance, DFT calculations were used to support a proposed mechanism for the transformation of ortho-(pivaloylaminomethyl)benzaldehydes, explaining the differences in product outcomes when catalyzed by BF3•OEt2 versus trifluoroacetic acid. researchgate.netrsc.org In studies of alkyne cyclizations, DFT helps to visualize plausible mechanisms, such as the formation of carbocation intermediates followed by Friedel-Crafts reactions, providing a theoretical foundation for the experimentally observed products. rsc.org These computational models, when validated by experimental data, offer a powerful predictive tool for understanding and optimizing complex organic transformations.

Applications of Bf3•oet2 in Stereoselective Carbon Carbon Bond Forming Reactions

Catalysis of Cycloaddition Reactions

BF₃•OEt₂ is widely employed to catalyze various cycloaddition reactions, enhancing reaction rates and influencing stereochemical outcomes. By coordinating to electron-withdrawing groups on the dienophile or other reactants, it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction and often improving selectivity.

Diels-Alder Reactions: Regioselectivity and Stereocontrol Mechanisms

In the realm of the Diels-Alder reaction, a cornerstone of cyclic compound synthesis, BF₃•OEt₂ exerts significant influence over both regioselectivity and stereocontrol. By acting as a Lewis acid catalyst, it coordinates to the dienophile, which alters its electronic properties and steric environment, thereby directing the approach of the diene.

The regioselectivity of the Diels-Alder reaction between unsymmetrical dienes and dienophiles is a critical aspect for controlling the substitution pattern of the resulting cyclohexene (B86901) ring. The use of BF₃•OEt₂ can dramatically influence the outcome. For instance, in the reaction of quinoline- and isoquinoline-5,8-diones with unsymmetrical aliphatic dienes like piperylene, the presence of BF₃•OEt₂ has been shown to have a drastic effect on regioselectivity. rsc.orgsmu.edu This control is explained by Frontier Molecular Orbital (FMO) theory; the catalyst's coordination to the dienophile lowers the energy of its LUMO, leading to a stronger interaction with the diene's Highest Occupied Molecular Orbital (HOMO). rsc.orgchemtube3d.com This enhanced interaction magnifies the inherent electronic biases of the reactants, leading to a higher preference for one regioisomeric product over others, typically favoring "ortho" and "para" products over "meta" isomers. masterorganicchemistry.comyoutube.com

Stereocontrol, particularly the endo/exo selectivity and diastereoselectivity, is also significantly impacted by BF₃•OEt₂. In hetero-Diels-Alder reactions, such as the reaction between Danishefsky's diene and Garner's aldehyde, BF₃•OEt₂ mediation leads to the formation of a trans-2,6-disubstituted tetrahydropyranone with excellent diastereoselectivity (de=80%) towards the exo-syn adduct. researchgate.net This high level of control is attributed to the steric interactions between the bulky protecting groups on the diene and dienophile, which are amplified by the coordination of the Lewis acid. researchgate.net Computational studies have shown that the catalyst lowers the activation energy of the reaction, facilitating a more organized transition state. smu.edu For example, the activation energy for the reaction between methyl acrylate (B77674) and butadiene is significantly lowered in the presence of BF₃•OEt₂. smu.edu

DieneDienophileCatalystProduct(s)Diastereomeric Excess (de) / RatioYieldReference
Danishefsky's dieneGarner's aldehydeBF₃•OEt₂trans-2,6-disubstituted tetrahydropyranone80% (exo-syn)High researchgate.net
Quinoline-5,8-dionePiperyleneBF₃•OEt₂Substituted azaanthraquinonesDrastic effect on regioselectivity- rsc.org
Isoquinoline-5,8-dionePiperyleneBF₃•OEt₂Substituted azaanthraquinonesDrastic effect on regioselectivity- rsc.org
ButadieneMethyl AcrylateBF₃•OEt₂Cyclohexene derivative-- smu.edu

[2+2] Cycloadditions and Related Processes

Beyond the Diels-Alder reaction, BF₃•OEt₂ is also instrumental in promoting other cycloaddition pathways, including [2+2] and [3+2] cycloadditions. These reactions provide access to four- and five-membered ring systems, which are prevalent in many biologically active molecules.

A notable example is the BF₃•OEt₂-promoted [3+2] cycloaddition of donor-acceptor cyclopropanes (DACs) with cyanamides. organic-chemistry.org This metal-free approach yields cyclic amidines, which are valuable structures in medicinal chemistry. The reaction proceeds with broad functional group tolerance and can be performed on a gram scale with yields up to 85%. organic-chemistry.org The proposed mechanism involves the activation of the DAC by BF₃•OEt₂, facilitating the cycloaddition with the cyanamide. organic-chemistry.org Optimization studies have shown that BF₃•OEt₂ is superior to other Lewis acids for this transformation, providing the best yields under mild conditions (60°C in 1,2-dichloroethane). organic-chemistry.org

BF₃•OEt₂ also catalyzes alkyne cyclization reactions that can proceed through various cycloaddition pathways. rsc.orgrsc.org These reactions can lead to the formation of diverse heterocyclic compounds. For example, it has been used in the synthesis of cyclopentyl- and cycloheptyl[b]indoles from aryl cyclopropyl (B3062369) ketones via a formal [3+2] cycloaddition.

Reactant 1Reactant 2CatalystProduct TypeYieldReference
Donor-Acceptor Cyclopropane (B1198618)CyanamideBF₃•OEt₂Cyclic AmidineUp to 85% organic-chemistry.org
Aryl Cyclopropyl Ketone-BF₃•OEt₂Cyclopentyl[b]indole-

Activation in Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental process for functionalizing aromatic rings. BF₃•OEt₂ serves as a potent Lewis acid catalyst in these reactions, most notably in Friedel-Crafts alkylation and acylation, by activating the electrophile and increasing its reactivity towards the aromatic nucleus.

Friedel-Crafts Alkylation and Acylation: Scope and Limitations

BF₃•OEt₂ is a widely used catalyst for Friedel-Crafts alkylation and acylation reactions due to its effectiveness and ease of handling. researchgate.netresearchgate.net It can promote the alkylation of arenes using various alkylating agents, including alcohols. nih.gov For instance, a microwave-assisted, regioselective Friedel-Crafts arylation of 3-hydroxy-3-phenylethynyl oxindoles with electron-rich nucleophiles like phenols and anisole (B1667542) is efficiently catalyzed by BF₃•OEt₂. researchgate.net

However, the scope of Friedel-Crafts reactions catalyzed by Lewis acids like BF₃•OEt₂ has several limitations. libretexts.orgnih.gov

Carbocation Rearrangement: In alkylations, the intermediate carbocation can rearrange to a more stable form, leading to a mixture of products. libretexts.org

Deactivated Rings: Aromatic rings with strongly deactivating substituents (e.g., nitro groups) are generally unreactive under Friedel-Crafts conditions. libretexts.orgnih.gov

Polyalkylation: The alkylated product is often more reactive than the starting material, leading to multiple alkylations. libretexts.org This can sometimes be controlled by using a large excess of the aromatic substrate.

Substrate Incompatibility: Substrates containing basic groups like amines can complex with the Lewis acid, rendering it inactive. nih.gov

In Friedel-Crafts acylation, the acylium ion intermediate is resonance-stabilized and thus not prone to rearrangement. The acylated product is also deactivated, which prevents further acylation. libretexts.org BF₃•OEt₂ has been successfully used to promote the regioselective 3-acylation of indoles with anhydrides.

Control of Positional Selectivity and Product Distribution

The control of positional selectivity (ortho, meta, para) in Friedel-Crafts reactions is crucial for the synthesis of specific isomers. The directing effect of the substituents already present on the aromatic ring plays the primary role. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position.

BF₃•OEt₂ can influence the product distribution by modifying the reactivity of the electrophile and the substrate. In the arylation of 3-hydroxy-3-phenylethynyl oxindoles, the reaction with phenols and anisole proceeds with high regioselectivity, yielding the para-substituted product in moderate to good yields. researchgate.net This selectivity is driven by the strong directing effect of the hydroxyl and methoxy (B1213986) groups.

Research on the Friedel-Crafts arylation of 3-hydroxy-3-phenylethynyl oxindoles using BF₃•OEt₂ has provided data on product distribution based on the nucleophile used.

SubstrateNucleophileCatalystProductYieldReference
3-hydroxy-3-phenylethynyl oxindolePhenol (B47542)BF₃•OEt₂3-(4-hydroxyphenyl)-3-(phenylethynyl)indolin-2-oneModerate to Good researchgate.net
3-hydroxy-3-phenylethynyl oxindoleAnisoleBF₃•OEt₂3-(4-methoxyphenyl)-3-(phenylethynyl)indolin-2-oneModerate to Good researchgate.net
3-hydroxy-3-phenylethynyl oxindoleBenzofuranBF₃•OEt₂Arylated oxindoleModerate to Good researchgate.net
3-hydroxy-3-phenylethynyl oxindoleBenzothiopheneBF₃•OEt₂Arylated oxindoleModerate to Good researchgate.net

Promotion of Aldol (B89426) and Related Condensations

The aldol reaction is a powerful carbon-carbon bond-forming reaction that creates β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated carbonyls in what is known as an aldol condensation. libretexts.org BF₃•OEt₂ is an effective promoter for these reactions, often influencing the reaction pathway and product distribution.

A notable application is the one-pot synthesis of difluoroboron-derivatized curcumins. nih.gov In this process, BF₃•OEt₂ promotes the condensation of aldehydes with 2,4-pentanedione. The reaction proceeds in good to excellent yields (60-99% for symmetric products) and tolerates a variety of functional groups on the aldehyde. nih.gov The mechanism likely involves the formation of a difluoroboron-2,4-pentanedione intermediate, which then undergoes condensation with the aldehyde. nih.gov

BF₃•OEt₂ also catalyzes a tandem Aldol-Grob reaction sequence between aromatic aldehydes and ketones to produce (E)-1-aryl-1-alkenes. designer-drug.comacs.org This reaction is remarkable as it bypasses the expected α,β-unsaturated ketone product. The use of a non-nucleophilic solvent is key to the success of this transformation. designer-drug.com

Furthermore, BF₃•OEt₂ has been used in the aldol condensation of steroid sapogenins with 2-oxoacids, leading to the formation of novel spirocyclic compounds containing an α,β-unsaturated lactone. researchgate.net

Aldehyde/Ketone 1Aldehyde/Ketone 2Catalyst SystemProduct TypeYieldReference
Various Aromatic Aldehydes2,4-PentanedioneBF₃•OEt₂, Tributyl borate, ButylamineSymmetric Difluoroboron-derivatized Curcumins60-99% nih.gov
Various Aromatic Aldehydes2,4-PentanedioneBF₃•OEt₂, Tributyl borate, ButylamineUnsymmetric Difluoroboron-derivatized Curcumins23-42% nih.gov
2-Chlorobenzaldehyde5-NonanoneBF₃•OEt₂(E)-1-(2-chlorophenyl)-1-pentene74% designer-drug.com
Steroid SapogeninGlyoxylic acid or Pyruvic acidBF₃•OEt₂Branched α,β-unsaturated Spirolactone- researchgate.net

Mukaiyama Aldol Additions and Directed Aldol Reactions

The Mukaiyama aldol addition is a key carbon-carbon bond-forming reaction that involves the addition of a silyl (B83357) enol ether to a carbonyl compound, typically an aldehyde or ketone, in the presence of a Lewis acid. rsc.org BF₃•OEt₂ is a commonly employed Lewis acid for this transformation, facilitating the reaction by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. rsc.orgwiley-vch.de

The reaction generally proceeds through an open transition state. rsc.org BF₃•OEt₂ has been utilized in the synthesis of various complex natural products. For instance, in the synthesis of the C1–C27 fragment of stambomycin D, a Mukaiyama aldol reaction catalyzed by BF₃•OEt₂ was a crucial step, affording the desired product in an 85% yield. rsc.org Similarly, the synthesis of caprolactones A1, A2, B1, and B2 involved a BF₃•OEt₂-catalyzed Mukaiyama aldol reaction between an aldehyde and a trimethylsilyl (B98337) (TMS)-substituted moiety. rsc.org

BF₃•OEt₂ also plays a role in directed aldol reactions, where the stereochemical outcome is controlled by a chiral auxiliary or a chiral Lewis acid. While BF₃•OEt₂ itself is not chiral, it is used in conjunction with chiral substrates to achieve high levels of diastereoselectivity. For example, in the reaction of silyl enol ethers with α-methyl-β-alkoxy aldehydes, BF₃•OEt₂ mediation leads to the formation of Felkin aldol products with high diastereoselectivity when the aldehyde has an anti-substitution pattern. wiley-vch.de

A notable application is the vinylogous Mukaiyama aldol reaction of 2-(trimethylsiloxy)furans with aldehydes, where BF₃•OEt₂ catalysis leads to high like diastereoselectivity. nih.gov Computational studies have suggested that this selectivity arises from a combination of subtle effects favoring the formation of the like product, with the reactants oriented in a g(+) fashion and the aldehyde in the s-trans conformation. nih.gov

Reaction TypeSubstratesCatalystKey FeaturesYield (%)Ref
Mukaiyama AldolAldehyde 29, Silyl enol ether 31BF₃•OEt₂Synthesis of C1–C27 fragment of stambomycin D85 rsc.org
Mukaiyama AldolAldehyde 71, TMS-substituted moiety 72BF₃•OEt₂Synthesis of caprolactones40-59 rsc.org
Vinylogous Mukaiyama Aldol2-(trimethylsiloxy)furan, MethacroleinBF₃•OEt₂High like diastereoselectivityN/A nih.gov
Directed Aldolanti-α-methyl-β-OPMB aldehyde 63, Silyl enol ether 42BF₃•OEt₂High Felkin diastereoselectivityN/A wiley-vch.de

Stereochemical Outcomes in Cross-Aldol Transformations

In cross-aldol reactions, where two different carbonyl compounds react, controlling the stereochemistry is a significant challenge. BF₃•OEt₂ has proven to be an effective mediator in achieving desired stereochemical outcomes. The stereoselectivity in BF₃•OEt₂-mediated aldol reactions is influenced by several factors, including the nature of the substrates, the geometry of the enolate, and the reaction conditions.

When non-chelating Lewis acids like BF₃•OEt₂ are used, the stereochemical outcome of the aldol addition to α- and β-alkoxy aldehydes can often be predicted by the Felkin-Anh model. msu.edu For instance, the reaction of silyl enol ethers with α-alkoxy aldehydes in the presence of BF₃•OEt₂ typically yields non-chelation products. msu.edu

In a study on the synthesis of (E)-1-aryl-1-alkenes, the reaction of aromatic aldehydes with ketones in the presence of BF₃•OEt₂ in non-nucleophilic solvents proceeded through a tandem Aldol-Grob fragmentation sequence. acs.org This demonstrates the ability of BF₃•OEt₂ to promote cascade reactions leading to specific stereoisomers.

Research on the BF₃•OEt₂-mediated dehydrogenative nucleophilic addition of aliphatic ethers to acetals has shown that the ether can act as an enol ether equivalent, leading to a crossed aldol adduct. researchgate.net This reaction proceeds via a nucleophilic attack on an oxycarbenium ion formed from the acetal. researchgate.net

AldehydeKetone/EnolateLewis AcidMajor Product StereochemistryRef
α-alkoxy aldehydesSilyl enol ethersBF₃•OEt₂Non-chelation products msu.edu
Aromatic aldehydesKetonesBF₃•OEt₂(E)-1-aryl-1-alkenes acs.org
Benzaldehyde dimethyl acetalAliphatic ethersBF₃•OEt₂Crossed aldol adduct researchgate.net

Mediation of Mannich and Imino-Ene Reactions

BF₃•OEt₂ is also instrumental in mediating Mannich and imino-ene reactions, which are important methods for synthesizing nitrogen-containing compounds. In the Mannich reaction, BF₃•OEt₂ can act as a Lewis acid catalyst to activate the imine or iminium ion intermediate, making it more susceptible to nucleophilic attack. A four-component reaction involving benzylamines, polyformaldehyde, and activated alkenes in an aliphatic alcohol, mediated by BF₃•OEt₂, leads to the formation of γ-aminoethers through a Mannich-type reaction. researchgate.net

The imino-ene reaction, a variation of the ene reaction, involves the reaction of an alkene with an imine. BF₃•OEt₂ can catalyze this reaction, although specific examples focusing solely on BF₃•OEt₂ are less common in the provided search results. However, the general principle of Lewis acid catalysis in ene reactions extends to their imino counterparts.

Other Significant Carbon-Carbon Coupling Reactions

Beyond aldol and related reactions, BF₃•OEt₂ catalyzes a variety of other important carbon-carbon bond-forming reactions.

Ene reactions, which involve the addition of an alkene with an allylic hydrogen to an enophile, are often promoted by Lewis acids. BF₃•OEt₂ can be used to catalyze these reactions, increasing their rate and selectivity. researchgate.net For example, it has been used in carbonyl-ene reactions as part of a synergistic catalytic system. researchgate.net

BF₃•OEt₂ also facilitates pericyclic reactions, such as cycloadditions. It has been shown to mediate (3+2) cycloaddition reactions of donor-acceptor cyclopropanes with cyanamides to produce cyclic amidines. organic-chemistry.org In this metal-free approach, BF₃•OEt₂ was found to be the optimal Lewis acid, providing the desired products in good yields. organic-chemistry.org Furthermore, BF₃•OEt₂ has been employed in cascade cyclizations, for instance, in the total synthesis of (+)-schweinfurthin G, where it initiates the cascade by promoting the ring-opening of an epoxide. nih.gov

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental C-C bond-forming reaction. BF₃•OEt₂ is an effective catalyst for this transformation. heyigasglobal.com It activates the α,β-unsaturated system towards nucleophilic attack. For instance, it has been used to catalyze the 1,6-conjugate addition of tert-butyl isocyanide to para-quinone methides, providing a route to α-diaryl and α-triaryl nitriles. acs.org

BF₃•OEt₂ is also employed in cyanation reactions. It can catalyze the addition of cyanide sources to various electrophiles. researchgate.netheyigasglobal.com A notable example is the BF₃•OEt₂-catalyzed cyanation of para-quinone methides using tert-butyl isocyanide as the cyanide source, which represents the first instance of using this reagent for a 1,6-conjugate addition. acs.org This method allows for the synthesis of α-diaryl- and α-triaryl nitriles in good to excellent yields. acs.org

Additionally, BF₃•OEt₂ has been used in other C-C bond cleavage and formation reactions. A BF₃•OEt₂ catalyzed chemoselective C=C bond cleavage of α,β-enones with diazoamides has been developed for the synthesis of 3-alkylated oxindoles. nih.govrsc.org

ReactionSubstratesCatalystProductKey FeaturesRef
(3+2) CycloadditionDonor-acceptor cyclopropanes, CyanamidesBF₃•OEt₂Cyclic amidinesMetal-free, Good yields organic-chemistry.org
Cascade CyclizationEpoxide 19BF₃•OEt₂(+)-schweinfurthin G precursorInitiates cascade via epoxide ring-opening nih.gov
Michael Additionpara-Quinone methides, tert-Butyl isocyanideBF₃•OEt₂α-diaryl and α-triaryl nitriles1,6-conjugate addition acs.org
Cyanationpara-Quinone methides, tert-Butyl isocyanideBF₃•OEt₂α-diaryl and α-triaryl nitrilesFirst use of tert-butyl isocyanide as cyanide source in 1,6-addition acs.org
C=C Cleavage/Alkylationα,β-enones, DiazoamidesBF₃•OEt₂3-alkylated oxindolesChemoselective Cα-Cβ cleavage nih.govrsc.org

Reactions of Vinylidenecyclopropanes

Boron trifluoride diethyl etherate (BF₃•OEt₂) serves as an effective Lewis acid catalyst for promoting unique carbon-carbon bond-forming reactions involving vinylidenecyclopropanes (VDCPs). These highly strained molecules, upon activation by BF₃•OEt₂, can undergo a variety of transformations, leading to the stereoselective synthesis of complex carbocyclic frameworks. The reaction pathways are highly dependent on the nature of the nucleophile and the substitution pattern of the vinylidenecyclopropane.

A notable application of BF₃•OEt₂ in this context is its catalysis of intermolecular reactions between VDCPs and bis(aryl)methanols. nih.gov These reactions, conducted under mild conditions, can proceed through several distinct mechanistic pathways, yielding different structural motifs with high stereoselectivity. The outcomes of these reactions are primarily dictated by the electronic properties of the aryl groups on the bis(aryl)methanol.

When vinylidenecyclopropanes react with electron-rich bis(aryl)methanols in the presence of BF₃•OEt₂, a novel cationic 1,4-aryl migration occurs. This is followed by an intramolecular Friedel-Crafts reaction to produce indene (B144670) derivatives as diastereomeric rotamers in excellent yields. nih.gov This transformation is a testament to the ability of BF₃•OEt₂ to orchestrate a complex reaction cascade, initiating the process through its Lewis acidic activation of the reactants.

Conversely, when the bis(aryl)methanols are electron-deficient or less electron-rich, the reaction with vinylidenecyclopropanes, catalyzed by BF₃•OEt₂, can follow two different pathways. One pathway involves a direct deprotonation to form trialkene products in good yields. nih.gov The alternative pathway leads to a different type of indene derivative through a direct intramolecular Friedel-Crafts reaction. The specific pathway taken is influenced by the substituents on the cyclopropane ring of the VDCP. nih.gov

The versatility of BF₃•OEt₂ in catalyzing these transformations of vinylidenecyclopropanes highlights its role in facilitating stereoselective carbon-carbon bond formations. The ability to control the reaction outcome based on the electronic nature of the reactants provides a powerful tool for the synthesis of diverse and complex organic molecules.

Detailed Research Findings

Research conducted on the BF₃•OEt₂-catalyzed reactions of vinylidenecyclopropanes with bis(p-alkoxyphenyl)methanols has provided significant insights into the mechanistic pathways and the synthetic utility of these transformations. The following tables summarize the key findings from these studies, illustrating the substrate scope and the observed stereoselectivities.

EntryVinylidenecyclopropane (VDCP)Bis(aryl)methanolProduct(s)Yield (%)d.r.
11a2aIndene Derivative 3a951.5:1
21b2aIndene Derivative 3b921.5:1
31c2aIndene Derivative 3c941.3:1
41d2aIndene Derivative 3d961.2:1
51e2aIndene Derivative 3e931.3:1
61a2bIndene Derivative 3f941.5:1
71a2cTrialkene 4a85-
81b2cTrialkene 4b82-
91f2cIndene Derivative 5a88-
101g2cIndene Derivative 5b86-

Table 1: BF₃•OEt₂-Catalyzed Reactions of VDCPs with Bis(aryl)methanols

Bf3•oet2 in Heteroatom Chemistry and Complex Rearrangements

Catalytic Cleavage and Formation of Ethers

Boron trifluoride diethyl etherate is a potent reagent for both the cleavage and formation of ether linkages. As a Lewis acid, it coordinates to the ether oxygen, weakening the carbon-oxygen bond and facilitating its cleavage by a nucleophile. This property is particularly useful in deprotection strategies for ether-protected alcohols. For instance, BF₃•OEt₂ in the presence of a thiol can efficiently cleave a variety of ether types, including benzyl, methyl, and tert-butyl ethers, under mild conditions.

Conversely, BF₃•OEt₂ also catalyzes the formation of ethers. It can activate alcohols towards nucleophilic attack by another alcohol molecule (etherification) or facilitate the addition of alcohols to alkenes. A notable application is the metal-free etherification of diphenylmethanols, where BF₃•OEt₂ promotes the formation of diphenylmethyl ethers.

Table 1: Selected Applications of BF₃•OEt₂ in Ether Synthesis and Cleavage

Reaction Type Substrate Example Reagents Product Example Reference
Ether Cleavage Benzyl Phenyl Ether BF₃•OEt₂, Ethanethiol Phenol (B47542) researchgate.net
Etherification Diphenylmethanol BF₃•OEt₂, Methanol Methoxy(diphenyl)methane researchgate.net

Ring-Opening Reactions of Epoxides and Aziridines

The high reactivity of strained three-membered rings like epoxides (oxiranes) and aziridines makes them valuable synthetic intermediates. BF₃•OEt₂ is a highly effective catalyst for promoting their ring-opening reactions by coordinating with the heteroatom (oxygen or nitrogen), which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. researchgate.netmedcraveonline.comsci-hub.sestackexchange.com

In the case of epoxides, this Lewis acid-catalyzed activation allows for regioselective attack by a wide range of nucleophiles, including halides, alcohols, and amines. medcraveonline.comstackexchange.com The reaction of epoxides with BF₃•OEt₂ itself can lead to the formation of fluorohydrins, where a fluoride (B91410) ion from the reagent acts as the nucleophile. sci-hub.seresearchgate.net The mechanism of this transformation can be complex, with studies suggesting pathways that result in the retention of configuration. sci-hub.seresearchgate.net Furthermore, the cleavage of epoxides with BF₃•OEt₂ can be followed by rearrangements to yield carbonyl compounds. researchgate.netmedcraveonline.comscispace.com

Similarly, N-activated aziridines undergo highly regioselective Sₙ2-type ring-opening when treated with nucleophiles in the presence of BF₃•OEt₂. acs.org For example, N-sulfonylaziridines react with tetraalkylammonium halides to produce 1,2-haloamines in excellent yields. acs.org The Lewis acid activates the aziridine (B145994) ring, enabling the halide to attack one of the carbon atoms, leading to a stereospecific ring opening. researchgate.netacs.org

Table 2: Ring-Opening Reactions Catalyzed by BF₃•OEt₂

Heterocycle Nucleophile Product Type Key Feature Reference
Epoxide F⁻ (from BF₃•OEt₂) Fluorohydrin Formation of C-F bond sci-hub.seresearchgate.net
Epoxide H₂O, Alcohols, Amines Diol, Ether-alcohol, Amino-alcohol Regioselective C-O bond cleavage rsc.org
N-Sulfonylaziridine Halide (from R₄N⁺X⁻) 1,2-Haloamine Sₙ2-type mechanism, high regioselectivity acs.org

Activation of Carbonyls for Nucleophilic Attack (e.g., Wittig, Reformatsky)

The carbonyl group (C=O) is a fundamental functional group in organic chemistry, and its carbon atom is inherently electrophilic. libretexts.orgmasterorganicchemistry.com Lewis acids like BF₃•OEt₂ can coordinate to the carbonyl oxygen, significantly increasing the partial positive charge on the carbonyl carbon and thus enhancing its susceptibility to nucleophilic attack. heyigasglobal.com This activation is a key principle in many carbon-carbon bond-forming reactions.

While BF₃•OEt₂ is a general activator for nucleophilic additions to aldehydes and ketones, its role in specific named reactions like the Wittig and Reformatsky reactions is nuanced. In the Wittig reaction, which typically involves the reaction of a phosphorus ylide with a carbonyl compound, Lewis acids can influence the stereoselectivity (E/Z ratio) of the resulting alkene. By coordinating to the carbonyl oxygen, BF₃•OEt₂ can alter the geometry of the intermediate oxaphosphetane, thereby directing the elimination step.

In the Reformatsky reaction, which uses an organozinc reagent derived from an α-halo ester, Lewis acids like BF₃•OEt₂ can be employed to activate the carbonyl substrate, particularly for less reactive ketones, leading to improved reaction rates and yields of the desired β-hydroxy esters.

Rearrangement Reactions Facilitated by BF₃•OEt₂

BF₃•OEt₂ is a prominent catalyst for a variety of molecular rearrangements that proceed through carbocationic intermediates. heyigasglobal.com By facilitating the departure of a leaving group (often a hydroxyl group), it enables the formation of a carbocation, which can then undergo skeletal reorganization to form a more stable species.

The Pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol (a vicinal diol or glycol) to a ketone or aldehyde. nrochemistry.comyoutube.com BF₃•OEt₂, as a Lewis acid, serves as an effective alternative to protic acids in catalyzing this transformation. nrochemistry.comyoutube.comaskfilo.com The mechanism involves the coordination of BF₃ to one of the hydroxyl groups, turning it into a good leaving group. askfilo.com Departure of this group generates a carbocation, which then triggers a nrochemistry.comaskfilo.com-shift of an adjacent alkyl or aryl group to yield a more stable, resonance-stabilized carbocation that upon deprotonation gives the final carbonyl product. nrochemistry.comyoutube.comaskfilo.com This rearrangement has been observed in various systems, including complex norbornyl-appended cyclopentanediols. rsc.org

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.org This reaction is fundamental in terpene chemistry and is often initiated by the formation of a carbocation. wikipedia.org BF₃•OEt₂ can induce these rearrangements by promoting the ionization of substrates like alcohols or epoxides to generate the necessary carbocationic intermediate.

The Beckmann rearrangement is the conversion of an oxime to an amide, a pivotal reaction in synthetic chemistry, famously used in the industrial production of caprolactam, the precursor to Nylon 6. researchgate.netwikipedia.org BF₃•OEt₂ is a well-established and efficient catalyst for this reaction. researchgate.netresearchgate.net The rearrangement is initiated by the coordination of the Lewis acid to the oxygen atom of the oxime's hydroxyl group. This is followed by the migration of the group anti-periplanar to the O-BF₃ moiety to the nitrogen atom, with the simultaneous cleavage of the N-O bond. organic-chemistry.org The resulting nitrilium ion is then hydrolyzed to afford the corresponding amide.

BF₃•OEt₂ also facilitates other rearrangements involving nitrogen-containing functional groups. For example, it can mediate the rearrangement of α-diazo-β-hydroxy esters. The reaction proceeds through Lewis acid coordination to the alcohol, followed by the loss of nitrogen gas to generate a vinyl cation, which subsequently undergoes rearrangement. acs.org

This compound has been shown to catalyze novel cationic 1,4-aryl-migration reactions. In one studied example, the reaction of vinylidenecyclopropanes (VDCPs) with electron-rich bis(aryl)methanols in the presence of BF₃•OEt₂ leads to the formation of indene (B144670) derivatives. researchgate.net The proposed mechanism involves the formation of a cationic intermediate that undergoes a 1,4-aryl migration between two carbon atoms, followed by an intramolecular Friedel-Crafts reaction to construct the final indene ring system. researchgate.net This transformation highlights the ability of BF₃•OEt₂ to orchestrate complex cascades involving carbocation generation and subsequent aryl shifts. While radical aryl migrations are known, these cationic pathways offer a complementary approach to C-C bond formation and molecular reorganization. nih.govnih.gov

Transformation of ortho-(pivaloylaminomethyl)benzaldehydes

This compound (BF₃•OEt₂) serves as an effective catalyst in the transformation of ortho-(pivaloylaminomethyl)benzaldehydes. researchgate.netrsc.org When these substrates are treated with BF₃•OEt₂, a notable chemical rearrangement occurs. Initially, the reaction may lead to the formation of "TFA dimers," which are also observed when trifluoroacetic acid (TFA) is used as the catalyst. researchgate.netrsc.org However, with prolonged reaction times in the presence of BF₃•OEt₂, these initial dimers are transformed into a new dimer-like keto compound, referred to as the "BF₃ dimer," which becomes the main product. researchgate.netrsc.org

Alongside the formation of the "BF₃ dimer," an oxoindene-type by-product is also generated. rsc.org The structures of these novel products have been characterized through detailed NMR studies and, in some cases, confirmed by single-crystal X-ray diffraction. researchgate.netrsc.org

The mechanism of these transformations and the differences in product distribution observed between BF₃•OEt₂ and TFA catalysis have been investigated using DFT calculations. researchgate.netrsc.org These computational studies support the proposed reaction pathways and explain why the use of BF₃•OEt₂ leads to the formation of the distinct "BF₃ dimer" as the major product over time. researchgate.netrsc.org

Product Distribution in the Transformation of ortho-(pivaloylaminomethyl)benzaldehydes
CatalystInitial ProductsFinal Major ProductBy-products
Trifluoroacetic acid (TFA)Rearranged regioisomeric aldehydes, "TFA dimers""TFA dimers"-
This compound (BF₃•OEt₂)"TFA dimers""BF₃ dimer" (a new dimer-like keto compound)Oxoindene-type by-product

Boron-Mediated Hydroboration and Related Transformations

This compound is a key reagent in hydroboration-oxidation reactions, a fundamental process for the anti-Markovnikov hydration of alkenes to produce alcohols. medcraveonline.commasterorganicchemistry.comwikipedia.org In this context, BF₃•OEt₂ is used to generate diborane (B8814927) (B₂H₆) in situ from sodium borohydride (B1222165). medcraveonline.comresearchgate.net This method provides a convenient and efficient source of the borane (B79455) needed for the hydroboration step. medcraveonline.com

The reaction involves the addition of a B-H bond across the double bond of an alkene. masterorganicchemistry.comchemistrysteps.com This addition is stereospecific, occurring in a syn fashion, where the boron atom and the hydrogen atom add to the same face of the double bond. masterorganicchemistry.comwikipedia.org Typically, one mole of borane can react with three moles of the alkene, leading to the formation of a trialkylborane intermediate. wikipedia.orgchemistrysteps.com

Following the hydroboration step, the trialkylborane is oxidized, usually with hydrogen peroxide in a basic solution, to yield the corresponding alcohol. masterorganicchemistry.comchemistrysteps.com A significant feature of this oxidation step is that the replacement of the carbon-boron bond with a carbon-hydroxyl bond occurs with retention of stereochemistry. masterorganicchemistry.com

Key Features of Hydroboration-Oxidation using BF₃•OEt₂
FeatureDescription
Role of BF₃•OEt₂Reacts with sodium borohydride to generate diborane (B₂H₆) in situ. medcraveonline.comresearchgate.net
RegioselectivityAnti-Markovnikov addition of water across the alkene. masterorganicchemistry.comwikipedia.org
StereospecificitySyn-addition of the B-H bond to the alkene. masterorganicchemistry.comwikipedia.org
Oxidation StepOccurs with retention of stereochemistry. masterorganicchemistry.com
Overall ResultConversion of an alkene to an alcohol. wikipedia.org

Reductive Amination of Aldehydes

This compound has been identified as an effective metal-free catalyst for the reductive amination of aldehydes. This process is a cornerstone method for the synthesis of amines. bohrium.comrsc.org In this reaction, BF₃•OEt₂ facilitates both the formation of the imine intermediate from the aldehyde and amine, and its subsequent reduction. bohrium.com

One established protocol utilizes formic acid as the reducing agent in a one-pot, two-step procedure. bohrium.com Initially, the aldehyde and amine are reacted in the presence of BF₃•OEt₂ to form the corresponding imine. The Lewis acidity of BF₃•OEt₂ is crucial in activating the carbonyl group of the aldehyde, thereby promoting the condensation reaction with the amine. bohrium.com Following the formation of the imine, formic acid is introduced to reduce the C=N double bond, yielding the final amine product. bohrium.com

This methodology has demonstrated a broad substrate scope and good functional group compatibility. bohrium.com DFT studies have provided insights into the reaction mechanism, suggesting that BF₃ complexes, potentially with water or methanol, are the active catalytic species. rsc.org The rate-determining step is believed to be the hydride transfer from the formate (B1220265) anion to the protonated imine. rsc.org The use of BF₃•OEt₂ as a catalyst offers an accessible and inexpensive route for the synthesis of a wide range of amines under metal-free conditions. bohrium.com

O-Transfer Reactions to Prepare Difluoroboron β-Ketoiminates

An efficient method for the synthesis of N,O-difluoroboron β-ketoiminates involves an O-transfer reaction of N-aryl-α,β-unsaturated nitrones, promoted by a combination of iron(III) and this compound. acs.orgacs.org This reaction proceeds under mild conditions and provides access to a variety of these valuable compounds in good yields, ranging from 24% to 87%. acs.orgacs.org

In this transformation, BF₃•OEt₂ plays a crucial role as a co-catalyst alongside an iron(III) salt, such as FeCl₃. acs.org The optimal reaction conditions typically involve using 10 mol % of FeCl₃ and 2.0 equivalents of BF₃•OEt₂ in acetonitrile (B52724) at 80 °C. acs.org

Mechanistic studies have indicated that both the iron(III) and the BF₃ are essential for the O-transfer to occur effectively. acs.org The reaction is believed to proceed through an enaminone intermediate. acs.org The catalytic system promotes the oxygen transfer via an intramolecular cyclization followed by the cleavage of the N–O bond. acs.org This methodology has been successfully applied to the synthesis of an estrone-derived N,O-difluoroboron β-ketoiminate, demonstrating its utility in the preparation of complex molecules. acs.org

Optimized Conditions for O-Transfer Reaction
ParameterOptimal Condition
Iron CatalystFeCl₃ (10 mol %)
Boron ReagentBF₃•OEt₂ (2.0 equiv)
SolventAcetonitrile (MeCN)
Temperature80 °C

HF Shuttling between Fluoroalkanes and Alkynes

This compound has been identified as a catalyst for a novel transformation that shuttles hydrogen fluoride (HF) equivalents from a fluoroalkane to an alkyne. researchgate.netresearchgate.netchemrxiv.orgnih.gov This catalytic method provides a sustainable approach to generate difluoroalkanes and fluoroalkenes. researchgate.netnih.gov The reaction is notable for its tolerance of a wide array of sensitive functional groups, including halogens, protected amines, esters, and thiophene (B33073) substituents. researchgate.netresearchgate.netnih.gov

The outcome of the reaction is dependent on the alkyne substrate. Terminal and internal aliphatic alkynes typically yield difluoroalkane products, whereas diarylalkynes can be selectively converted into fluoroalkenes. researchgate.netnih.gov

Mechanistic investigations, supported by DFT calculations and probe experiments, suggest that BF₃•OEt₂ is intimately involved in both the defluorination of the fluoroalkane and the fluorination of the alkyne. researchgate.netresearchgate.netchemrxiv.org In this dual role, the BF₃ component acts as a Lewis acid, while the diethyl ether (OEt₂) component functions as a weak Lewis base that mediates proton transfer. researchgate.netresearchgate.netchemrxiv.org Fluoroalkenes have been identified as competent intermediates in this process, and their conversion to difluoroalkanes has been shown to be reversible in certain cases. researchgate.netnih.gov This represents the first true HF shuttle process, offering a powerful potential method for the recycling of fluorocarbons. researchgate.net A proof-of-concept application has been demonstrated using poly(vinylidene difluoride) as the HF donor. researchgate.netnih.gov

Reaction Scope of BF₃•OEt₂-Catalyzed HF Shuttling
Alkyne SubstrateMajor ProductYield Range
Terminal Aliphatic AlkynesDifluoroalkanesVariable, with some isolated yields up to 76% researchgate.net
Internal Aliphatic AlkynesDifluoroalkanesVariable, with some isolated yields up to 79% researchgate.net
DiarylalkynesFluoroalkenesYields are monitored by NMR, with some isolated yields reported researchgate.net

Advanced Catalytic Systems and Methodologies Incorporating Boron Trifluoride Diethyl Etherate

Development of Chiral BF₃•OEt₂ Adducts for Asymmetric Catalysis

The application of Boron trifluoride diethyl etherate in asymmetric catalysis often involves its use in conjunction with chiral molecules to induce enantioselectivity. While stable, isolable chiral adducts of BF₃•OEt₂ are not commonly prepared beforehand, it is frequently used to activate substrates or co-catalysts in a chiral environment.

Research has shown that BF₃•OEt₂ can act synergistically with chiral metal complexes. For instance, a combination of a chiral (salen)chromium(III) complex and BF₃•OEt₂ was found to be an effective catalytic system for the intramolecular Friedel-Crafts cyclization of Morita-Baylis-Hillman adducts. nih.gov This dual catalytic system operates under mild conditions to produce 2-substituted-1H-indenes, demonstrating a practical method for creating complex chiral structures. nih.gov

Furthermore, BF₃•OEt₂ is instrumental in stereospecific rearrangements of chiral molecules. When enantiopure benzyl-type ethers of arylglycidols are treated with BF₃•OEt₂ at low temperatures, they undergo stereospecific Friedel-Crafts type rearrangements. nih.gov The reaction pathway is controlled by the substitution pattern on the starting material, leading to either enantiopure 4-diarylmethyl-1,3-dioxolanes or trans-4,5 disubstituted tetrahydrobenzo[c]oxepin-4-ols. nih.gov In these transformations, the Lewis acidity of BF₃•OEt₂ is crucial for activating the epoxide ring, allowing the reaction to proceed with high stereochemical control. The preservation of optical activity in these reactions highlights the utility of BF₃•OEt₂ in synthesizing enantiopure compounds. researchgate.net

The development of asymmetric reactions using trifluoroborate salts catalyzed by chiral biphenols (like BINOL) also provides insight into the role of boron-based reagents in asymmetric synthesis. bu.edu While not directly involving BF₃•OEt₂ adducts, these systems, which generate active trivalent difluoroborane (B8323493) species, underscore the potential for creating chiral catalytic pockets involving boron centers. bu.edu

Heterogeneous and Supported Catalysis Utilizing BF₃•OEt₂

To overcome challenges associated with the separation and recovery of homogeneous catalysts, BF₃•OEt₂ has been incorporated into heterogeneous and supported systems. This approach aims to combine the high catalytic activity of BF₃•OEt₂ with the practical advantages of solid-phase catalysts, such as ease of separation and potential for recycling. electronicsandbooks.com

A key strategy for immobilizing BF₃•OEt₂ involves supporting it on solid materials like mesoporous silica (B1680970) (SiO₂). electronicsandbooks.com The design of such catalysts focuses on creating stable, active, and reusable systems.

A typical synthesis procedure involves the following steps:

Support Preparation : A high-surface-area support, such as mesoporous SiO₂, is dried under high temperature to remove adsorbed water. electronicsandbooks.com

Immobilization : The dried silica is stirred with a solution of BF₃•OEt₂ in an appropriate solvent (e.g., toluene) under an inert atmosphere. electronicsandbooks.com

Drying : The resulting slurry is carefully dried, for example, on a rotary evaporator, to yield the supported catalyst. electronicsandbooks.com

Studies have shown that the interaction between BF₃•OEt₂ and the support is complex. While BF₃ itself is a Lewis acid, its immobilization on silica in the presence of trace amounts of water or alcohols (from the precursor or solvent) can lead to the formation of strong Brønsted acid sites on the catalyst surface. electronicsandbooks.com For example, the interaction of BF₃•OEt₂ with surface silanol (B1196071) groups (Si-OH) and residual ethanol (B145695) can form complexes like [SiOBF₃]⁻[EtOH₂]⁺, which are potent Brønsted acids. electronicsandbooks.com

Table 1: Synthesis Parameters for SiO₂-Supported BF₃ Catalysts

PrecursorSupportSolventSynthesis TemperatureLoading (mmol g⁻¹)
BF₃•OEt₂Mesoporous SiO₂TolueneReflux4
BF₃(H₂O)₂Mesoporous SiO₂Ethanol20 °C4

This table summarizes the synthesis conditions for preparing silica-supported BF₃ catalysts from different precursors as described in research. electronicsandbooks.com

The performance of immobilized BF₃•OEt₂ catalysts is evaluated in various organic reactions. For example, SiO₂-supported BF₃ has been tested in the alkylation of phenol (B47542) with oct-1-ene. electronicsandbooks.com The catalytic activity is often correlated with the number and strength of the acid sites generated on the support surface. electronicsandbooks.com Catalysts prepared from BF₃(H₂O)₂ in ethanol showed superior activity compared to those prepared from BF₃•OEt₂ in toluene, which was attributed to a higher concentration of strong Brønsted acid sites. electronicsandbooks.com

Interactive Table: Catalytic Performance of Supported BF₃ in Phenol Alkylation

Click on the headers to sort the data.

Catalyst SystemPhenol Conversion (%)Selectivity to Octyl Phenyl Ether (%)
BF₃(H₂O)₂/SiO₂ (prepared in ethanol)54.862.4
BF₃•OEt₂/SiO₂ (prepared in toluene)16.540.0
Homogeneous BF₃•OEt₂2.0100
Unmodified SiO₂0.0-
Data derived from the alkylation of phenol with oct-1-ene after 23 hours at 85 °C. electronicsandbooks.com

A crucial aspect of heterogeneous catalysis is the ability to reuse the catalyst. The immobilization of catalysts onto solid supports facilitates their recovery and recyclability, a significant advantage for sustainable chemical processes. epa.govnih.gov Studies on various immobilized systems, such as pyrene-tagged complexes on reduced graphene oxide (rGO), have demonstrated the potential for catalysts to be recycled multiple times (up to 10 or 12 times) without a significant loss in activity. epa.govresearchgate.net This high level of recyclability is a key driver for the development of supported BF₃•OEt₂ systems, aiming to reduce waste and improve the economic feasibility of catalytic processes. electronicsandbooks.com

BF₃•OEt₂ in Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. nih.gov The high reactivity of BF₃•OEt₂ makes it an ideal candidate for use in these highly controlled environments.

The ability to precisely control temperature, pressure, and residence time in microreactors allows for the optimization of reactions catalyzed by BF₃•OEt₂ to an extent not possible in batch reactors. nih.govbeilstein-journals.org This control can lead to higher selectivity and efficiency. For example, in the formylation of indoles, BF₃•OEt₂ has been shown to be an effective catalyst, with key advantages being mild, ambient reaction temperatures and very short reaction times (1-5 minutes). researchgate.net These conditions are perfectly suited for a continuous flow setup, where rapid heating and cooling and short residence times can be precisely managed to maximize throughput and minimize byproduct formation.

Optimization in flow often involves screening parameters such as:

Temperature : Precise temperature control can prevent side reactions or decomposition of sensitive products.

Residence Time : Adjusting the flow rate allows for fine-tuning of the reaction time to achieve maximum conversion.

Reagent Stoichiometry : Pumping solutions of known concentration at set flow rates ensures accurate and constant stoichiometric ratios.

Solvent : The choice of solvent can be optimized for solubility and reactivity under flow conditions. researchgate.net

This level of optimization is crucial for reactions where BF₃•OEt₂ is used, as its high reactivity can otherwise lead to uncontrolled polymerization or degradation. researchgate.net

Continuous flow technology is particularly powerful for performing multi-step syntheses by linking several reactors in sequence, a "telescopic" approach that avoids the isolation and purification of intermediates. beilstein-journals.org BF₃•OEt₂ is a valuable reagent for promoting cascade reactions, where multiple bond-forming events occur in a single, one-pot operation.

A notable example is the BF₃•OEt₂-mediated cascade cyclization to form complex molecular scaffolds like the schweinfurthins. nih.gov This process is initiated by the Lewis acid-promoted opening of an epoxide, which triggers a series of intramolecular cyclizations. nih.gov

Example of a BF₃•OEt₂-Mediated Cascade Reaction:

Initiation : BF₃•OEt₂ activates an epoxide for ring-opening.

Cascade : The resulting carbocation intermediate undergoes a series of cyclizations.

Termination : The cascade is terminated by reaction with a nucleophile, such as a protected phenol. nih.gov

Implementing such a cascade in a flow system would involve introducing the substrate and the BF₃•OEt₂ solution into a microreactor maintained at the optimal temperature. The short residence time and superior heat exchange would allow for the safe and efficient generation of the complex polycyclic product. nih.gov This integration of a powerful Lewis acid-mediated cascade reaction into a continuous flow process represents a significant advancement in the synthesis of complex molecules. beilstein-journals.org

Synergistic Catalysis with BF₃•OEt₂ and Other Lewis Acids

The efficacy of this compound (BF₃•OEt₂) as a Lewis acid catalyst can be significantly enhanced through synergistic cooperation with other Lewis acids. This approach, often termed dual or combined Lewis acid catalysis, involves the simultaneous use of BF₃•OEt₂ and another Lewis acid to promote reactions that are not efficiently catalyzed by either component alone. This synergistic effect can arise from several phenomena, including the in-situ formation of a more potent Lewis acid, cooperative activation of different functional groups in the substrates, or the acceleration of a key step in the catalytic cycle. Research has demonstrated that these combined systems can lead to improved reaction rates, higher yields, and enhanced stereoselectivities for a variety of organic transformations.

A notable example of this strategy is the combination of BF₃•OEt₂ with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). Spectroscopic studies, including ¹H, ¹¹B, and ¹⁹F NMR, have revealed that the mixture of these two Lewis acids leads to an equilibrium that forms a new, more powerful Lewis acid, difluoroboronium trifluoromethanesulfonate diethyl etherate (BF₂OTf•OEt₂), along with trimethylsilyl fluoride (B91410) (TMSF). nih.gov The formation of this stronger Lewis acid has been shown to be crucial for promoting certain reactions, such as glycosidation and Morita–Baylis–Hillman type reactions, where either BF₃•OEt₂ or TMSOTf alone is less effective. nih.gov The equilibrium constant (Keq) for this transformation in deuterated chloroform (B151607) (CDCl₃) has been determined to be 0.74, indicating a significant concentration of the more active catalyst in the reaction mixture. nih.gov

Another well-documented instance of synergistic catalysis involves the use of BF₃•OEt₂ in conjunction with scandium(III) triflate (Sc(OTf)₃). This dual-catalyst system has proven to be highly effective in the annulation of 3-formylchromones with functionalized alkenes to produce a diverse range of 2-hydroxybenzophenones. nih.govresearchgate.netfigshare.com In this reaction, the combined Lewis acids exhibit a clear synergistic effect, providing access to highly functionalized products with excellent regio- and chemoselectivities. nih.govfigshare.com The reaction is notable for its tolerance of a wide variety of functional groups, including those found in complex natural products like terpenes and steroids. nih.gov The synergistic role of the two catalysts is believed to involve the activation of different components of the reaction, facilitating cycloaddition processes that can proceed through [3+3] or [4+2] pathways. nih.govresearchgate.net

The following table provides a summary of the yields obtained for the Sc(OTf)₃/BF₃•OEt₂-catalyzed annulation of a 3-formylchromone with various alkenes, illustrating the efficiency of this synergistic system.

The synergistic approach has also been explored in other contexts, such as Diels-Alder reactions, where the combination of BF₃•OEt₂ with other Lewis acids like titanium tetrachloride (TiCl₄) can influence the stereochemical outcome of the cycloaddition. Computational studies have provided insights into how different Lewis acids, including BF₃, can lower the activation energy of these reactions by reducing the Pauli repulsion between the diene and dienophile. nih.gov While BF₃•OEt₂ is a competent Lewis acid on its own for many transformations, these examples highlight a key strategy in modern organic synthesis where its reactivity is amplified through cooperation with a second Lewis acid, enabling the development of novel and efficient synthetic methodologies.

Spectroscopic and Computational Investigations of Bf3•oet2 and Its Catalytic Role

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for understanding the catalytic mechanisms of boron trifluoride diethyl etherate (BF3•OEt2). It allows for detailed, real-time analysis of reacting systems, providing invaluable structural and kinetic data.

In-situ Monitoring of Reaction Intermediates and Transition States

The ability to monitor reactions as they occur, or in-situ, is a significant advantage of NMR spectroscopy. This technique enables the direct observation of reactants, products, and, crucially, transient intermediates that may only exist under specific reaction conditions. wiley.com For instance, in BF3•OEt2 catalyzed reactions, such as the formation of a BF3-crotonaldehyde complex, in-situ 1H NMR at low temperatures has allowed for the assignment of chemical shifts to the complexed species, distinguishing them from the free aldehyde and ether. rsc.org Such studies provide a direct window into the catalytic cycle, helping to identify key steps and species. The use of specialized equipment, like high-pressure NMR tubes, further expands the scope of these investigations to reactions that require elevated temperatures and pressures. wiley.com

Diffusion-Ordered Spectroscopy (DOSY) for Complex Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR method that separates the signals of different molecular species in a solution based on their size and shape, by measuring their diffusion coefficients. rsc.org This technique is particularly useful for analyzing complex mixtures containing a catalyst, substrates, and various adducts. rsc.orgacs.org In the context of BF3•OEt2 catalysis, DOSY can differentiate between the free Lewis acid, its adducts with the substrate, and any larger aggregates that may form. osti.govosti.gov This information is critical for understanding the speciation of the catalyst in solution and how its aggregation state might impact its catalytic activity. rsc.orgacs.org By providing insight into the molecular weight of species in solution, DOSY helps to elucidate the stoichiometry of catalytically relevant complexes. osti.govacs.org

11B NMR and 19F NMR for Boron and Fluorine Environments

Given its composition, BF3•OEt2 is ideally suited for study by both 11B and 19F NMR spectroscopy.

11B NMR: The chemical shift of the 11B nucleus is highly sensitive to its coordination environment. sdsu.edu The addition of a ligand or substrate to the boron center results in a characteristic upfield shift compared to the tricoordinate borane (B79455). sdsu.edu For BF3•OEt2 in CDCl3, the 11B NMR signal appears at approximately -0.62 ppm. rsc.org Upon reaction or exchange with other Lewis bases, this chemical shift will change, providing direct evidence of interaction with the boron center. rsc.orgsci-hub.cat

19F NMR: Similarly, 19F NMR is a powerful tool for probing the fluorine environment. The 19F NMR spectrum of BF3•OEt2 in CDCl3 shows a broad signal at approximately -152.8 ppm. rsc.orgspectrabase.com The formation of new adducts, for example with a different ether or a substrate, leads to changes in the 19F chemical shift, which can be used to follow the reaction progress and identify the species present. rsc.orgchemrxiv.org For instance, in a mixture with TMSOTf, a new species, BF2OTf•OEt2, is formed, which exhibits 19F signals for the BF2 group at -146.4 and -146.3 ppm. rsc.org

NucleusTypical Chemical Shift of BF3•OEt2 (in CDCl3)Information Obtained
11B ~ -0.62 ppm rsc.orgProvides information on the coordination state and Lewis acidity of the boron atom. sdsu.edu
19F ~ -152.8 ppm rsc.orgspectrabase.comSensitive to the electronic environment of the fluorine atoms and the formation of adducts. researchgate.netmoreheadstate.edu

Vibrational Spectroscopy (IR, Raman) for Probing BF3•OEt2 Adduct Structures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers detailed insights into the molecular structure and bonding of BF3•OEt2 and its adducts. The vibrational frequencies of the B-F and B-O bonds are particularly diagnostic.

The formation of the BF3•OEt2 adduct from BF3 and diethyl ether leads to a change in the symmetry of the BF3 moiety from D3h to approximately C3v, which is reflected in the vibrational spectra. aip.orgaip.org The strong B-F stretching vibrations are a key feature. When BF3•OEt2 forms an adduct with a substrate, the frequencies of these stretches are altered. Typically, a decrease in the B-F stretching frequency indicates a weakening of the B-F bonds, a consequence of electron donation from the new Lewis base to the boron atom. These spectral shifts serve as a reliable indicator of the formation and relative strength of Lewis acid-base adducts. scispace.com

Vibrational ModeApproximate Frequency (cm⁻¹) in BF3•OEt2Significance
Asymmetric B-F Stretch1505 (Raman, IR) ox.ac.ukHighly sensitive to the coordination environment of the boron atom. scispace.com
Symmetric B-F Stretch888 (Raman) ox.ac.ukReflects the strength of the B-F bonds. youtube.com
B-O Stretch~700 nih.govIndicates the strength of the bond between boron and the ether oxygen.
E' Bend482 (Raman, IR) ox.ac.ukRelates to the bending motion of the BF3 group.

Note: The exact frequencies can vary slightly based on the physical state (liquid, gas, solution) and the specific experimental conditions.

Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to view the intricate details of chemical structures and reaction mechanisms, offering insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of BF3•OEt2-Substrate Interactions

Density Functional Theory (DFT) has become a primary computational tool for investigating catalytic processes involving BF3•OEt2. researchgate.netresearchgate.net DFT calculations can accurately predict the geometries of BF3•OEt2 and its complexes with various substrates, providing data on bond lengths and angles that can be compared with experimental results. smu.edu

These computational models are instrumental in elucidating reaction pathways. For example, DFT has been used to calculate the energy profile for the BF3•OEt2 catalyzed reaction between fluoroethane (B3028841) and 1-propyne, identifying the transition states and intermediates along the reaction coordinate. researchgate.netresearchgate.net This allows for a detailed, step-by-step understanding of the mechanism. researchgate.net Furthermore, DFT calculations can explain the role of the catalyst in lowering activation energy barriers by facilitating processes like charge transfer and rehybridization of atoms involved in bond formation. smu.edu The synergy between DFT and experimental techniques like NMR is particularly powerful, as DFT can be used to predict NMR chemical shifts, aiding in the structural assignment of experimentally observed species. nih.govucl.ac.uk

Molecular Dynamics Simulations to Investigate Reaction Pathways

Molecular dynamics (MD) and Density Functional Theory (DFT) are powerful computational tools employed to map out the intricate pathways of chemical reactions catalyzed by BF₃·OEt₂. urfu.ru DFT calculations, in particular, are used to model the potential energy surface of a reaction, identifying the most favorable routes from reactants to products. These simulations are not merely theoretical exercises; they provide concrete explanations for experimentally observed phenomena. rsc.org

For instance, in the BF₃·OEt₂ catalyzed oligomerization of olefins like isobutylene, DFT modeling has been instrumental in developing a new mechanistic concept. This concept involves the participation of two olefin molecules and a dimer of the catalyst, (BF₃·ROH)₂, acting as the initiator. urfu.ru Such simulations can explain key experimental features, including the high selectivity observed in certain reactions. urfu.ru Similarly, in alkyne cyclization reactions, computational studies help to understand the scope and mechanisms, guiding the synthesis of a diverse range of heterocyclic compounds. rsc.org

In the context of epoxide ring-opening reactions, computational methods have been used to explore mechanisms beyond simple Sɴ1-like pathways. A proposed alternative involves a concerted mechanism where the breaking of the epoxide C-O bond is coupled with the transfer of a fluorine atom from the catalyst. This pathway, proceeding through a single transition state, helps to explain the observed stereochemistry of the fluorohydrin product. sci-hub.se

Calculation of Energetic Profiles and Transition State Structures

A cornerstone of computational investigation is the calculation of energetic profiles and the characterization of transition state (TS) structures. The energetic profile, or reaction coordinate diagram, plots the free energy of the system as it progresses from reactants to products. The peaks on this profile represent transition states—the highest energy points that must be overcome for the reaction to proceed. The valleys represent intermediates, which are temporary, stable species formed during the reaction.

Calculated Free Energy Profile for the BF₃·OEt₂ Catalyzed Reaction of Fluoroethane and 1-Propyne

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsFluoroethane + 1-Propyne + BF₃·OEt₂0.0
TS1Transition state for HF elimination from fluoroethane+32.6
Intermediate 1Ethene + H-F-BF₃+22.0
TS2Transition state for hydrofluorination of 1-propyne+25.6
ProductsEthene + 2-Fluoropropene + BF₃·OEt₂-10.3

Data sourced from DFT calculations reported in literature. researchgate.net The calculations were performed at the B3LYP/6-311g** level, including empirical dispersion and solvent interactions. researchgate.net

These calculations not only support proposed mechanisms but can also explain differences in reactivity and product distribution when compared to other catalysts. For instance, computational studies on the rearrangements of ortho-(pivaloylaminomethyl)benzaldehydes catalyzed by BF₃·OEt₂ explained why the product distribution differs significantly from the same reaction catalyzed by trifluoroacetic acid (TFA). rsc.orgresearchgate.net The DFT calculations supported the proposed mechanism for the transformation into a unique dimer-like keto compound observed only with the boron trifluoride catalyst. rsc.org

Furthermore, the geometry of the transition state structures themselves provides critical information. By analyzing the bond lengths and angles in a calculated transition state, chemists can understand how the catalyst activates the substrate and facilitates the key bond-forming or bond-breaking steps. In epoxide ring-opening, for example, analysis of the transition state structure shows the interaction between the boron atom and the epoxide oxygen, which facilitates the ring-opening process. sci-hub.se

Comparative Catalytic Profiles and Selectivity of Bf3•oet2

Comparison with Other Boron Lewis Acids

The catalytic properties of BF₃•OEt₂ are distinct when compared to other boron-based Lewis acids, such as boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), and various organoboron compounds. The differences in reactivity and selectivity can be attributed to factors like Lewis acidity, the nature of the halide or organic substituent, and the stability of the resulting complexes.

A primary point of comparison is Lewis acidity. The trend in Lewis acidity for boron trihalides is counterintuitive based on electronegativity alone; BBr₃ is a stronger Lewis acid than BCl₃, which is in turn stronger than BF₃. This is explained by the degree of π-back-bonding from the halogen p-orbitals to the empty p-orbital of the boron atom. This back-bonding is most effective for fluorine due to better orbital size and energy matching with boron, which reduces the electron deficiency of the boron center in BF₃ and thus its Lewis acidity. In BCl₃ and BBr₃, the p-orbitals of the larger halogens overlap less effectively with boron's p-orbital, resulting in a more electron-deficient boron center and therefore stronger Lewis acidity. rsc.org

In practical applications, this difference in Lewis acidity translates to different catalytic efficiencies. For instance, a more powerful Lewis acid generated from the combination of BF₃•OEt₂ and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is BF₂OTf•OEt₂, which exhibits a Lewis acidity comparable to that of BCl₃ and BBr₃. rsc.org This hybrid reagent has the advantage of being tolerant to a wider range of functional groups, as stronger Lewis acids like BCl₃ can sometimes promote unwanted side reactions. rsc.org

Furthermore, the reactivity profile of BF₃•OEt₂ differs from other specialized boron reagents. For example, BF₃•SMe₂ (boron trifluoride dimethyl sulfide (B99878) complex) is utilized as a specific thiomethylating reagent and for the reduction of nitro groups, showcasing a functional role beyond general Lewis acid catalysis.

Differentiation from Other Group 13 Lewis Acids

When compared to other Lewis acids from Group 13, such as those of aluminum, gallium, and indium, BF₃•OEt₂ exhibits a unique profile of reactivity and selectivity. These differences are often exploited in reaction design to achieve specific chemical outcomes.

Aluminum Trichloride (AlCl₃): AlCl₃ is generally a much stronger Lewis acid than BF₃. This heightened reactivity is often advantageous in reactions like Friedel-Crafts acylation and alkylation, where AlCl₃ can effectively catalyze transformations that are sluggish with BF₃. However, the high reactivity of AlCl₃ can be a drawback, leading to over-alkylation, rearrangements, and lower selectivity, particularly with substrates bearing sensitive functional groups. In contrast, BF₃•OEt₂ is considered a milder and more selective catalyst for such reactions.

Gallium(III) Chloride (GaCl₃) and Gallium(III) Triflate (Ga(OTf)₃): Gallium-based Lewis acids also present a distinct catalytic profile. GaCl₃ has been investigated in the alkylation of benzene (B151609) with 1-decene, where its performance in the form of chlorogallate(III) ionic liquids was compared to the neat Lewis acid. nih.gov Gallium(III) triflate, Ga(OTf)₃, has emerged as a highly efficient, water-tolerant, and recyclable Lewis acid catalyst. nih.gov It requires very low catalyst loadings for various reactions, including Friedel-Crafts reactions, and demonstrates high chemo- and regioselectivity. nih.gov A key differentiator is its stability in aqueous media, a property not shared by BF₃•OEt₂, which reacts violently with water. researchgate.netnih.gov This makes Ga(OTf)₃ suitable for green chemistry applications in aqueous media. nih.gov

Indium(III) Chloride (InCl₃): InCl₃ is another Group 13 Lewis acid that offers advantages in terms of environmental compatibility and selectivity. It is an effective catalyst for various organic transformations, often under solvent-free conditions, which enhances reaction rates and simplifies product purification. InCl₃ is particularly useful in one-pot, multi-component reactions for synthesizing bioactive heterocyclic compounds, where it provides high selectivity.

The following table summarizes the comparative performance of BF₃•OEt₂ and other Lewis acids in a transesterification reaction.

EntryCatalystTime (h)Yield (%)Reference
1None150
2NiCl₂1535
3CuCl₂1541
4Bi(NO₃)₃1562
5CoCl₂1525
6BF₃•OEt₂398

Comparative Studies with Transition Metal Lewis Acids in Specific Transformations

The catalytic activity of BF₃•OEt₂ is also frequently benchmarked against transition metal Lewis acids, which often exhibit different coordination properties and reactivity pathways.

Scandium(III) Triflate (Sc(OTf)₃): As a rare-earth metal triflate, Sc(OTf)₃ is a notable water-resistant Lewis acid, a stark contrast to BF₃•OEt₂ which is readily decomposed by water. researchgate.net This stability allows Sc(OTf)₃ to be used in aqueous environments, making it a "green" catalyst. researchgate.net In some instances, BF₃•OEt₂ and Sc(OTf)₃ can be used as a synergistic catalytic system, combining their properties to achieve high regio- and chemoselectivity in reactions like the annulation of 3-formylchromones. researchgate.net

Titanium(IV) Chloride (TiCl₄): TiCl₄ is a powerful Lewis acid often used in aldol (B89426) reactions and other carbon-carbon bond-forming transformations. In a study on a cascade cyclization to synthesize schweinfurthins, various Lewis acids were screened. While BF₃•OEt₂ was effective in promoting the desired cyclization, TiCl₄ at low temperatures did not yield any of the desired product. This highlights the nuanced differences in how these Lewis acids interact with specific substrates and intermediates.

The table below presents results from a Lewis acid screen for a cascade cyclization reaction, illustrating the varied efficacy of BF₃•OEt₂ and different transition metal Lewis acids.

EntryLewis AcidEquivalentsTemperature (°C)Yield (%)Reference
1Ti(OiPr)₄1.5rt0
2TiCl₄5-780
3SnCl₄5-780
4CH₃AlCl₂30-7817
5In(OTf)₃1rt0
6BF₃•OEt₂4.2-7830-40

Zinc(II) Chloride (ZnCl₂): ZnCl₂ is considered a relatively soft Lewis acid. In some reactions, it is used in conjunction with BF₃•OEt₂, suggesting distinct catalytic roles. For instance, in a glycosylation reaction, the combination of these two Lewis acids may imply that one activates the nucleophile while the other activates the electrophile, or that they have complementary functions such as one acting as a chelating agent.

Analysis of Distinctive Reactivity and Selectivity Patterns of BF₃•OEt₂

A key strength of BF₃•OEt₂ as a catalyst lies in its ability to impart high levels of selectivity in a variety of organic transformations. This selectivity can manifest as chemoselectivity (differentiating between functional groups), regioselectivity (controlling the position of a reaction), and diastereoselectivity (controlling the formation of stereoisomers).

Chemoselectivity: BF₃•OEt₂ demonstrates remarkable chemoselectivity in many reactions. For example, it can catalyze the selective reduction of aldehydes and ketones in the presence of other reducible functional groups. It has also been shown to effect the chemoselective cleavage of the Cα–Cβ bond in α,β-enones, a reaction that proceeds under transition-metal-free conditions and displays broad functional group tolerance. researchgate.net

Regioselectivity: The regioselectivity of BF₃•OEt₂ is evident in reactions such as the dehydration of tertiary alcohols, where it cleanly and regioselectively affords the most thermodynamically stable alkene. In electrophilic aromatic substitutions, the trifluoroborate group can act as an activating group, directing substitution to specific positions on the aromatic ring.

Diastereoselectivity: BF₃•OEt₂ is a powerful tool for controlling diastereoselectivity. A notable example is the diacetoxylation of alkenes, where the reaction conditions can be tuned to produce either the syn or anti diastereomer with high selectivity. In the presence of water, the syn product is favored, while anhydrous conditions lead to the anti product. This switchable selectivity provides a versatile method for the synthesis of 1,2-diols. The catalyst is also instrumental in achieving high diastereoselectivity in the reduction of hydroxy carbonyl and dicarbonyl substrates.

This ability to control the outcome of a reaction is often linked to the specific mechanism of BF₃•OEt₂ catalysis, which involves the coordination of the Lewis acid to a heteroatom (like oxygen or nitrogen) on the substrate. reddit.com This activation step increases the electrophilicity of the substrate and can create a sterically defined environment that directs the approach of a nucleophile, leading to the observed selectivity.

Emerging Research Frontiers and Sustainable Applications of Boron Trifluoride Diethyl Etherate

Role in Polymerization Chemistry and Advanced Materials Synthesis

BF₃·OEt₂ serves as a highly effective catalyst in various polymerization reactions, enabling the creation of polymers with tailored properties. chemicalbook.comheyigasglobal.com Its utility spans from initiating the formation of long polymer chains from simple monomers to the precise cleavage of polymer backbones for recycling.

Boron trifluoride diethyl etherate is a classic initiator for the cationic polymerization of vinyl monomers. nih.gov This process is challenged by the high reactivity of the growing cationic chain, which can lead to uncontrolled reactions and chain transfers. nih.gov However, recent advancements have demonstrated that under specific conditions, BF₃·OEt₂ can facilitate controlled polymerization.

A notable example is the direct living cationic polymerization of p-hydroxystyrene (pHS), a monomer used in photoresists and adhesives. cmu.edu Researchers have successfully polymerized pHS without the need for protecting its reactive hydroxy group, using a system of an initiator adduct and BF₃·OEt₂ in the presence of water. cmu.edu The success of this controlled polymerization is attributed to the stability of BF₃·OEt₂ and its tolerance of the hydroxy groups. cmu.edu This method allows for the synthesis of poly(p-hydroxystyrene) with predictable molecular weights and relatively narrow molecular weight distributions (MWDs), as shown in the table below. cmu.edu

Initiator/Catalyst SystemTemperature (°C)Monomer Conversion (%)Mn (GPC)Mw/Mn
4 / BF₃·OEt₂09554301.27
4 / BF₃·OEt₂309655001.34
4 / BF₃·OEt₂609853001.40
Data sourced from a study on the direct living cationic polymerization of p-hydroxystyrene. cmu.edu The initiator 4 is an adduct of p-methoxystyrene and water.

BF₃·OEt₂ is a widely used catalyst for the ring-opening polymerization of cyclic ethers and epoxides. heyigasglobal.com This reaction involves the Lewis acid activating the oxygen atom in the ring, making it susceptible to nucleophilic attack, which propagates the polymer chain. sci-hub.se This method is employed for various monomers, including energetic cyclic ethers used in propellants and epoxidized vegetable oils for creating bio-based polymers. google.comresearchgate.net

For instance, the ring-opening polymerization of epoxidized soybean oil (ESO) can be effectively catalyzed by BF₃·OEt₂. researchgate.netrsc.org This reaction can be conducted under mild conditions, including at room temperature and in environmentally benign solvents like liquid carbon dioxide, to produce highly crosslinked, biodegradable polymers. researchgate.netrsc.org These materials are thermally stable at temperatures below 200 °C. rsc.org Similarly, BF₃·OEt₂ is used to polymerize trioxane (B8601419) and dioxolane to produce polyoxymethylene (POM), a high-stiffness engineering thermoplastic. wikipedia.org

The development of controlled or "living" polymerization techniques is a significant goal in polymer chemistry, as it allows for precise control over polymer architecture. BF₃·OEt₂ has been instrumental in advancing these mechanisms. In the cationic polymerization of p-hydroxystyrene, the use of BF₃·OEt₂ with a specific initiator allows the number-average molecular weight (Mn) of the polymer to increase in direct proportion to monomer conversion, a key indicator of a living polymerization. cmu.edu This control is achieved by maintaining a rapid equilibrium between dormant and active growing chain ends, suppressing irreversible chain-termination reactions. cmu.edu

This level of control is crucial for creating well-defined polymers for high-performance applications. The polymerization of p-hydroxystyrene initiated by the water adduct (4 ) with BF₃·OEt₂ proceeds effectively even at ambient or higher temperatures (from -15 to +60 °C), yielding polymers with narrow molecular weight distributions (Mw/Mn ≈ 1.2–1.4). cmu.edu

A significant emerging application of this compound is in the chemical recycling of silicones (polysiloxanes). acs.org BF₃·OEt₂ acts as a highly efficient depolymerization reagent that can break down linear, branched, and crosslinked silicone polymers into valuable low-molecular-weight products. dntb.gov.uaresearchgate.net The process involves the cleavage of the stable siloxane (Si-O) bonds in the polymer backbone and their transformation into silicon-fluorine (Si-F) bonds. dntb.gov.uaresearchgate.net

This method stands out as a sustainable approach to silicone waste management, which traditionally relies on landfills or thermal recycling. dntb.gov.ua The depolymerization yields useful chemical synthons, such as difluorodimethylsilane, which can then be re-polymerized to produce new, high-quality silicones, establishing a closed-loop recycling concept. acs.orgresearchgate.netacs.org

Silicone TypeDepolymerization ProductConditionsYield
Poly(dimethylsiloxane)sDifluorodimethylsilane, 1,3-difluoro-1,1,3,3-tetramethyldisiloxane100 °C, Solvent-freeUp to 85%
Branched PolysiloxanesMethyltrifluorosilane100 °C, Solvent-freeHigh
Data compiled from studies on the BF₃·OEt₂ mediated depolymerization of silicones. dntb.gov.uaresearchgate.netacs.org

Sustainable and Green Chemistry Applications

The push towards more environmentally friendly chemical processes has highlighted the utility of BF₃·OEt₂ in green chemistry. Its effectiveness under mild and solvent-free conditions makes it a valuable catalyst for reducing the environmental footprint of chemical manufacturing.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. This compound has proven to be highly effective in facilitating reactions under solvent-free or reduced-solvent conditions.

The depolymerization of silicones is a prime example of a sustainable, solvent-free process. researchgate.netacs.org The reaction proceeds efficiently at a relatively low temperature of 100°C without the need for any solvent, which minimizes waste and energy consumption. acs.orgresearchgate.net This approach not only provides a method for recycling end-of-life silicones but does so in an environmentally benign manner. acs.org

Furthermore, research into the ring-opening polymerization of epoxidized soybean oil has demonstrated the feasibility of using greener solvents. researchgate.netrsc.org While the reaction works in traditional organic solvents, it can also be successfully conducted in liquid carbon dioxide, a non-toxic and non-flammable alternative, to produce biodegradable polymers from a renewable resource. researchgate.netrsc.org

Utilizing Supercritical Carbon Dioxide as a Reaction Medium

The quest for environmentally benign solvents has led researchers to explore supercritical carbon dioxide (scCO₂) as a medium for chemical reactions. rsc.org BF₃•OEt₂ has been successfully employed as an initiator in polymerization reactions within this medium, demonstrating a significant step towards greener polymer chemistry. science.govpsu.edu

Research has shown that BF₃•OEt₂ can initiate the cationic polymerization of various monomers in scCO₂. For instance, the ring-opening polymerization of 2-substituted-2-oxazolines has been effectively carried out using a BF₃•OEt₂ initiator in supercritical CO₂. rsc.orgpsu.edu These studies investigated the effects of temperature, pressure, and monomer/initiator ratios on the resulting polymers' molecular weight and distribution. psu.edu Similarly, polymers have been prepared from soybean oil via cationic polymerization in scCO₂ with BF₃•OEt₂ as the initiator. science.gov These processes highlight the potential of scCO₂ as a viable, non-toxic, and non-flammable alternative to traditional organic solvents for BF₃•OEt₂-mediated reactions. rsc.org

Below is a summary of research findings for BF₃•OEt₂-initiated polymerizations in supercritical CO₂.

**Table 1: BF₃•OEt₂-Initiated Polymerizations in Supercritical Carbon Dioxide (scCO₂) **

Monomer Polymer Type Key Findings Reference(s)
2-substituted-2-oxazolines (e.g., MeOx, EtOx, PhOx) Poly(2-substituted-2-oxazolines) Successful polymerization achieved; reaction conditions (temperature, pressure) influence polymer properties. Low molecular weight polymers with narrow distribution were obtained in high yield. psu.edu, rsc.org
Soybean Oil Soybean Oil-derived Polymers Cationic polymerization initiated by BF₃•OEt₂; higher temperature, initiator amount, and pressure led to higher molecular weights. science.gov

Design of Environmentally Benign BF₃•OEt₂ Catalytic Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes. BF₃•OEt₂ is being used in novel, environmentally benign catalytic processes that minimize waste and avoid the use of toxic or heavy metals. rsc.orgresearchgate.net

One such advancement is the development of metal- and base-free direct reductive amination of aldehydes with amines, using formic acid as a reductant and BF₃•OEt₂ as the catalyst. rsc.org This method provides facile access to a wide range of secondary and tertiary amines with high functional group tolerance. rsc.org Another example is the diastereoselective diacetoxylation of alkenes using a PhI(OAc)₂/BF₃•OEt₂ system. researchgate.net This metal-free approach avoids the high cost and toxicity associated with traditional catalysts like osmium tetroxide, offering a more sustainable alternative for preparing valuable 1,2-diols. researchgate.net These processes demonstrate a strategic shift towards cleaner and more efficient chemical manufacturing.

BF₃•OEt₂ as a Synthon in Molecular Construction

Beyond its catalytic role, BF₃•OEt₂ serves as a versatile synthon, or building block, for the mild construction of molecules that contain boron and fluorine atoms. science.gov This dual functionality as both a catalyst and a reagent allows for the direct incorporation of B-F moieties into complex organic structures, which is particularly valuable in materials science and medicinal chemistry. science.govsigmaaldrich.com

Construction of Boron- and Fluorine-Containing Molecules

BF₃•OEt₂ is an effective source of both a Lewis acid and a nucleophilic fluoride (B91410) ion, enabling the synthesis of a variety of fluorinated compounds. sigmaaldrich.comwikipedia.org Research has demonstrated its utility in the hypervalent iodine-catalyzed nucleophilic fluorination of unsaturated amides to produce 5-fluoro-2-oxazoline derivatives in excellent yields under mild, metal-free conditions. sigmaaldrich.com In these reactions, BF₃•OEt₂ acts as both the fluorine source and an activating reagent. sigmaaldrich.comwikipedia.org

Furthermore, catalytic asymmetric fluorination has been achieved using BF₃•OEt₂ with a chiral iodine catalyst, yielding chiral fluorinated oxazines with high enantioselectivity. wikipedia.org This strategy addresses a long-standing challenge in asymmetric fluorine chemistry. wikipedia.org BF₃•OEt₂ also facilitates the synthesis of N,O-bidentate organic difluoroboron (BF₂) complexes through a novel C-H activation and difluoroboronation process. merckmillipore.com

Table 2: Synthesis of Boron- and Fluorine-Containing Molecules using BF₃•OEt₂ as a Synthon

Product Class Synthetic Strategy Role of BF₃•OEt₂ Key Features Reference(s)
5-Fluoro-2-oxazolines Hypervalent iodine-catalyzed fluorination of unsaturated amides Fluorine source and activating reagent Efficient, metal-free, mild conditions, high yields (up to 95%). sigmaaldrich.com
Chiral Fluorinated Oxazines Catalytic asymmetric nucleophilic fluorination Fluorine source and activating reagent High diastereoselectivity (>20:1 dr) and enantioselectivity (up to >99% ee). wikipedia.org

Synthesis of Catalytic Ligands and Fluorescent Molecules

The ability of BF₃•OEt₂ to construct boron-containing heterocycles is crucial for developing novel catalytic ligands and advanced fluorescent molecules. science.gov Many organic difluoroboron complexes are known for their high fluorescence intensity, and photostability, making them valuable as fluorescent dyes and sensors. merckmillipore.com

BF₃•OEt₂ is instrumental in the synthesis of boron ketoiminates (BKIs) and their fluorinated analogs (F-BKIs), which exhibit highly fluorescent properties and aggregation-induced emission (AIE). chemicalbook.com The synthesis involves the complexation of enaminoketones with BF₃•OEt₂. chemicalbook.com It is also a key reagent in the final step of synthesizing BODIPY (boron-dipyrromethene) dyes, a prominent class of fluorescent markers. nih.gov The general procedure involves the condensation of a pyrrole (B145914) derivative with an aldehyde, followed by oxidation and subsequent complexation with BF₃•OEt₂. nih.gov These synthetic applications underscore the importance of BF₃•OEt₂ in creating functional molecules for materials science and bio-imaging. merckmillipore.com

Interdisciplinary Research Directions Involving BF₃•OEt₂

The diverse applications of this compound are fostering significant interdisciplinary research. Its role in synthesizing complex heterocyclic scaffolds is of high interest in medicinal chemistry and drug discovery , as these structures form the core of many pharmaceutical agents. heyigasglobal.com The ability to catalyze cascade reactions and construct multiple bonds in a single step makes it a powerful tool for building molecular complexity efficiently.

In polymer science , the use of BF₃•OEt₂ in cationic polymerization, particularly in sustainable media like supercritical CO₂, opens new avenues for creating advanced polymers and materials from both petroleum-derived and renewable sources like vegetable oils. science.govpsu.edu

Furthermore, the synthesis of highly fluorescent boron-containing dyes, such as BODIPY and other BF₂ complexes, places BF₃•OEt₂ at the intersection of materials science and biotechnology . merckmillipore.comchemicalbook.comnih.gov These molecules are critical for developing next-generation bio-imaging agents, chemical sensors, and light-emitting materials. merckmillipore.com The continued exploration of BF₃•OEt₂'s reactivity is expected to fuel further innovation across these scientific disciplines. science.gov

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling boron trifluoride diethyl etherate in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use local exhaust systems or closed processes to minimize inhalation exposure .
  • PPE : Wear nitrile or neoprene gloves, chemical-resistant goggles, and an organic vapor respirator. Lab coats and closed-toe shoes are mandatory .
  • Storage : Store in sealed containers in cool, dry areas away from sunlight, heat sources, and oxidizers. Ensure secondary containment to manage leaks .
  • Emergency Preparedness : Install eyewash stations and safety showers. Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water due to violent reactions .

Q. How should researchers mitigate risks from its decomposition products during reactions?

  • Methodological Answer :

  • By-Product Management : Decomposition releases CO, CO₂, and boron oxides. Use gas scrubbers or fume hoods with HEPA filters to capture volatile products .
  • Monitoring : Employ real-time gas detectors (e.g., FTIR spectroscopy) to track airborne contaminants. Post-reaction, analyze residues via ICP-MS for boron content .

Q. What are the key stability considerations for experimental design?

  • Methodological Answer :

  • Avoid : Direct sunlight, temperatures >40°C, and contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .
  • Reaction Solvents : Prefer anhydrous solvents (e.g., dichloromethane) and rigorously dry glassware to avoid hydrolysis, which generates HF and boron acids .

Advanced Research Questions

Q. How does this compound act as a Lewis acid catalyst in esterification reactions?

  • Methodological Answer :

  • Mechanistic Role : Activates carbonyl groups via coordination to oxygen, enhancing electrophilicity. For example, in diphenylmethyl ester synthesis, it facilitates nucleophilic attack by alcohols .
  • Optimization : Use catalytic amounts (0.1–5 mol%) at 60–80°C. Monitor reaction progress via <sup>19</sup>F NMR to track BF₃ consumption .

Q. What strategies improve its efficacy in electrochemical polymerization of conductive polymers?

  • Methodological Answer :

  • Electrolyte Composition : Combine with trifluoroacetic acid (TFA) in a 3:1 ratio to BF₃·OEt₂ for enhanced proton availability. This stabilizes polythiophene growth and improves conductivity .
  • Morphology Control : Adjust BF₃·OEt₂ concentration (0.1–0.5 M) in acetonitrile to regulate polymer film thickness. Characterize impedance via EIS and surface morphology via SEM/AFM .

Q. How can researchers resolve contradictions in reported toxicity data for risk assessment?

  • Methodological Answer :

  • Data Gaps : Acute toxicity data (e.g., LD₅₀) are limited. Conduct in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity. Cross-reference with RTECS and NITE databases for hazard classification .
  • Exposure Limits : Apply ALARA principles. For chronic exposure studies, use air sampling (NIOSH Method 6002) and urinary fluoride analysis .

Q. What analytical techniques are optimal for characterizing reaction by-products?

  • Methodological Answer :

  • Volatile Products : GC-MS with a Carboxen-1016 PLOT column to separate CO, CO₂, and fluorinated species .
  • Non-Volatile Residues : XRD for boron oxide identification; ion chromatography for fluoride quantification .

Q. How is this compound utilized in self-healing epoxy composites?

  • Methodological Answer :

  • Microencapsulation : Encapsulate epoxy resin and BF₃·OEt₂ (1–5 wt%) in PU shells. Upon crack formation, catalyst release triggers epoxy polymerization at 20–40°C .
  • Performance Metrics : Measure healing efficiency via fracture toughness recovery (ASTM D5045) and DSC to confirm crosslinking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.